8-Iodo-1,2,3,4-tetrahydroquinoline
Description
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Structure
3D Structure
Properties
CAS No. |
1038731-97-3 |
|---|---|
Molecular Formula |
C9H10IN |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
8-iodo-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H10IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 |
InChI Key |
GYQKIMYDVBKPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)I)NC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Iodo-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Iodo-1,2,3,4-tetrahydroquinoline, a key halogenated building block in synthetic and medicinal chemistry. We will delve into its synthesis, detailed spectroscopic characterization, and explore its utility as a versatile intermediate for the development of novel chemical entities.
Introduction: The Significance of the 8-Iodo-1,2,3,4-tetrahydroquinoline Scaffold
8-Iodo-1,2,3,4-tetrahydroquinoline belongs to the broader class of tetrahydroquinolines, which are privileged structures in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of an iodine atom at the 8-position of the tetrahydroquinoline core offers a strategic advantage for synthetic chemists. The carbon-iodine bond serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic elaboration of the tetrahydroquinoline scaffold to explore structure-activity relationships (SAR) in drug discovery programs.
The strategic placement of the iodine atom at the 8-position can also influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the introduction of a heavy atom like iodine can be useful for X-ray crystallographic studies to elucidate binding modes with biological targets.
Synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline
The synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline can be approached through several synthetic strategies. A common and effective method involves the direct iodination of the parent 1,2,3,4-tetrahydroquinoline. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging. A more controlled synthesis often starts from an appropriately substituted aniline derivative.
One plausible synthetic route is the reductive cyclization of a suitably substituted nitroarene. For instance, the reaction of 2-iodoaniline with an appropriate three-carbon synthon, followed by reduction of the resulting intermediate, can yield the desired product.
A frequently employed method for the synthesis of the parent 1,2,3,4-tetrahydroquinoline involves the hydrogenation of quinoline. Subsequent direct iodination would then be required to introduce the iodine at the 8-position.
Due to the limited availability of a specific, detailed experimental protocol for the direct synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline in the searched literature, a general procedure for the synthesis of a related C-8 substituted tetrahydroquinoline is presented below for illustrative purposes. This highlights the general principles that would be applied.
Illustrative Synthetic Workflow
Caption: General workflow for synthesizing C-8 iodo-substituted tetrahydroquinolines.
Experimental Protocol: Synthesis of an 8-Iodo-tetrahydro-3H-cyclopenta[c]quinoline Derivative (Analogue)
This protocol is adapted from the synthesis of a structurally related compound and illustrates the principles that could be applied to synthesize 8-Iodo-1,2,3,4-tetrahydroquinoline.[1]
Materials:
-
p-Iodoaniline
-
Other necessary reagents for the specific cyclization reaction (e.g., an aldehyde and an alkene for a Povarov reaction)
-
Appropriate solvent (e.g., Dichloromethane)
-
Catalyst (if required)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a solution of p-iodoaniline in the chosen solvent, add the other reactants for the cyclization reaction.
-
Stir the reaction mixture at the appropriate temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove any water-soluble impurities.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 8-iodo-tetrahydroquinoline derivative.
Note: The specific reagents, stoichiometry, and reaction conditions would need to be optimized for the synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline.
Physicochemical and Spectroscopic Characterization
Detailed characterization is essential to confirm the identity and purity of the synthesized 8-Iodo-1,2,3,4-tetrahydroquinoline. The following are the expected physicochemical properties and a guide to the interpretation of its spectroscopic data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀IN | Calculated |
| Molecular Weight | 259.09 g/mol | Calculated |
| Appearance | Expected to be a solid or high-boiling liquid | General knowledge |
| Melting Point | Not available in searched results | - |
| Boiling Point | Not available in searched results | - |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol | General knowledge |
Spectroscopic Data Interpretation
While specific spectral data for 8-Iodo-1,2,3,4-tetrahydroquinoline was not found in the search results, the following provides an expert interpretation of the expected spectra based on the structure and data for the parent compound and related iodoarenes.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 6.5-7.5 ppm): The protons on the benzene ring will appear in this region. Due to the iodine substitution at C8, the typical coupling patterns of the aromatic protons of 1,2,3,4-tetrahydroquinoline will be altered. We would expect to see three signals in this region, likely a doublet, a triplet, and another doublet, corresponding to the protons at C5, C6, and C7. The exact chemical shifts will be influenced by the electronic effects of the iodine atom.
-
Aliphatic Region (δ 1.5-3.5 ppm): The protons of the saturated heterocyclic ring will appear in this region.
-
-CH₂- (C4): A triplet corresponding to the two protons at the C4 position.
-
-CH₂- (C2): A triplet corresponding to the two protons at the C2 position.
-
-CH₂- (C3): A multiplet (likely a sextet) for the two protons at the C3 position, coupled to the protons at C2 and C4.
-
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Region (δ 90-150 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the iodine (C8) will have a significantly shifted signal, typically to a lower field (around 90-100 ppm) due to the heavy atom effect of iodine. The other aromatic carbon signals will also be shifted compared to the parent compound.
-
Aliphatic Region (δ 20-50 ppm): Three signals are expected for the sp³ hybridized carbons of the tetrahydro- portion of the molecule (C2, C3, and C4).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 259, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will show the presence of one iodine atom.
-
Fragmentation: Common fragmentation pathways for tetrahydroquinolines involve the loss of substituents and cleavage of the heterocyclic ring.
IR (Infrared) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.
-
C-N Stretch: A band in the fingerprint region (around 1200-1350 cm⁻¹) corresponding to the C-N stretching vibration.
-
C-I Stretch: A weak absorption in the far-infrared region (typically below 600 cm⁻¹).
Logical Flow for Characterization
Caption: A logical workflow for the comprehensive characterization of the title compound.
Reactivity and Synthetic Applications
The primary utility of 8-Iodo-1,2,3,4-tetrahydroquinoline in synthetic organic chemistry lies in its ability to participate in cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is a powerful tool for introducing a wide range of aryl, heteroaryl, or alkyl groups at the 8-position of the tetrahydroquinoline core.
General Reaction Scheme: 8-Iodo-1,2,3,4-tetrahydroquinoline + R-B(OR')₂ --(Pd catalyst, Base)--> 8-R-1,2,3,4-tetrahydroquinoline
This reaction is instrumental in building molecular complexity and is widely used in the synthesis of potential drug candidates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This allows for the introduction of various primary and secondary amines at the 8-position, providing access to a diverse library of 8-amino-1,2,3,4-tetrahydroquinoline derivatives.
General Reaction Scheme: 8-Iodo-1,2,3,4-tetrahydroquinoline + R¹R²NH --(Pd catalyst, Base)--> 8-(NR¹R²)-1,2,3,4-tetrahydroquinoline
These aminated products can serve as key intermediates for further functionalization or as final target molecules in drug discovery projects.
Safety and Handling
As with any chemical substance, 8-Iodo-1,2,3,4-tetrahydroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
8-Iodo-1,2,3,4-tetrahydroquinoline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic iodination provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the synthesis of a wide range of derivatives for biological evaluation. While detailed synthetic and characterization data for this specific molecule are not widely published, the general principles of synthesis and characterization of related compounds provide a solid foundation for its preparation and use in the laboratory. The continued exploration of the chemistry of 8-Iodo-1,2,3,4-tetrahydroquinoline is likely to lead to the discovery of novel compounds with interesting and useful biological activities.
References
- Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience. (2018).
- Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Tre
- Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Tre
- Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. PubMed Central. (2011).
Sources
"8-Iodo-1,2,3,4-tetrahydroquinoline" molecular weight and formula
[1][2][3]
Executive Summary
8-Iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ) is a bicyclic organic compound characterized by a saturated nitrogen-containing ring fused to an iodinated benzene ring.[1][2] It serves as a high-value scaffold in drug discovery, particularly as a precursor for tricyclic alkaloids and kinase inhibitors (e.g., BRAF/KRAS modulators). Its structural uniqueness lies in the C-8 iodine handle , which is positioned ortho to the secondary amine, enabling precise, regioselective palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) without protecting group interference often seen in non-ortho isomers.
Physicochemical Profile
The following data consolidates experimental and computed properties for precise identification.
| Property | Value | Notes |
| IUPAC Name | 8-Iodo-1,2,3,4-tetrahydroquinoline | |
| CAS Number | 1038731-97-3 | Primary identifier |
| Molecular Formula | C | |
| Molecular Weight | 259.09 g/mol | Monoisotopic Mass: 258.986 |
| Appearance | Yellow to Orange Oil | Tends to darken upon oxidation |
| Density | ~1.68 g/cm³ (Predicted) | High density due to Iodine atom |
| Solubility | DCM, Chloroform, DMSO, Ethyl Acetate | Low water solubility |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Less basic than non-iodinated THQ due to steric/electronic effects of Iodine |
Synthetic Methodology
The synthesis of 8-I-THQ requires chemoselective reduction. Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently causes hydrodehalogenation (cleavage of the C-I bond). The industry-standard protocol utilizes a selective hydride donor in acidic media to reduce the pyridine ring while preserving the aryl iodide.
Reaction Logic & Causality
-
Precursor: 8-Iodoquinoline (commercially available).
-
Reagent Choice: Sodium Cyanoborohydride (NaBH₃CN) is selected over NaBH₄ because it is stable in acid (pH ~3-4).
-
Solvent System: Glacial Acetic Acid serves dual roles:
-
Solvent: Solubilizes the quinoline.
-
Activator: Protonates the quinoline nitrogen (
), activating the C=N bond for hydride attack.
-
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathway preserving the aryl-iodide motif.
Validated Experimental Protocol
Safety Note: NaBH₃CN generates HCN gas upon contact with strong acids. Work exclusively in a well-ventilated fume hood.
-
Preparation: Charge a round-bottom flask with 8-iodoquinoline (1.0 equiv) and Glacial Acetic Acid (0.5 M concentration relative to substrate).
-
Activation: Stir at room temperature for 10 minutes to ensure complete protonation (solution typically turns yellow/orange).
-
Reduction: Cool the mixture to 10°C. Add Sodium Cyanoborohydride (NaBH₃CN, 3.0 equiv) portion-wise over 20 minutes. Reasoning: Exothermic control prevents runaway side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexanes). The starting material (fluorescent) should disappear.
-
Quench & Workup:
-
Pour reaction mixture into ice-water.
-
Neutralize carefully with NaOH or Na₂CO₃ to pH ~9. Critical: Basic pH ensures the product is in the free-base form for extraction.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (SiO₂). Elute with Hexanes:EtOAc (Gradient 95:5 to 80:20).
Structural Characterization (Self-Validating Logic)
To confirm identity without a reference standard, use the following spectroscopic logic.
Proton NMR ( H-NMR) Analysis
Solvent: CDCl₃ (7.26 ppm ref)
| Position | Shift ( | Multiplicity | Integration | Structural Logic |
| Ar-H (7) | 7.45 – 7.55 | Doublet (d) | 1H | Diagnostic: Deshielded by adjacent Iodine (Ortho effect). |
| Ar-H (5) | 6.90 – 7.00 | Doublet (d) | 1H | Meta to Iodine; standard aromatic range. |
| Ar-H (6) | 6.40 – 6.50 | Triplet (t) | 1H | Pseudo-triplet (dd), shielded by para-nitrogen resonance. |
| NH | ~4.00 | Broad (br) | 1H | Exchangeable; shift varies with concentration. |
| H-2 | 3.30 – 3.40 | Triplet (t) | 2H | Deshielded by adjacent Nitrogen (alpha-protons). |
| H-4 | 2.75 – 2.85 | Triplet (t) | 2H | Benzylic protons. |
| H-3 | 1.90 – 2.00 | Multiplet (m) | 2H | Beta-protons; typical aliphatic cyclic methylene. |
Validation Check: The presence of three aromatic protons (d, d, t pattern) confirms the 1,2,3,4-tetrahydroquinoline core. The significant downfield shift of one doublet (H-7) confirms the retention of the Iodine atom at position 8.
Mass Spectrometry (MS)
-
Technique: ESI-MS or GC-MS.
-
Expected Signal:
-
Isotope Pattern: Iodine is monoisotopic (
I), so no M+2 pattern (unlike Br/Cl) will be observed. This lack of M+2 confirms Iodine over Bromine contamination.
Applications in Drug Discovery
8-I-THQ is a "privileged structure" due to its ability to undergo divergent synthesis.
Scaffold Functionalization Strategy
The C-8 Iodine allows for orthogonal functionalization relative to the N-1 amine.
Figure 2: Divergent synthetic utility in library generation.
Case Study: Kinase Inhibitors
In the development of BRAF and KRAS inhibitors, the tetrahydroquinoline core mimics the adenine binding mode of ATP. The 8-iodo position is frequently coupled to heteroaromatic rings (e.g., pyridines, pyrazoles) to access the hydrophobic pocket of the enzyme, enhancing potency and selectivity [1][3].
References
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, vol. 93, no.[3][4] 12, 1971, pp. 2897–2904. (Foundational protocol for selective reduction).
- Google Patents.WO2024208934A1 - Tricyclic compounds for the treatment of cancer. (Cites use of 8-iodo-THQ as Intermediate D1).
An In-Depth Technical Guide to the Spectral Analysis of 8-Iodo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for 8-Iodo-1,2,3,4-tetrahydroquinoline, a key heterocyclic compound. As a substituted tetrahydroquinoline, its structural elucidation is fundamental for applications in medicinal chemistry and materials science, where the quinoline scaffold is a prevalent motif.[1] This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge necessary for its unambiguous identification and characterization.
Molecular Structure and Spectroscopic Overview
The unique arrangement of the iodo-substituent on the aromatic ring and the saturated heterocyclic portion of 8-Iodo-1,2,3,4-tetrahydroquinoline gives rise to a distinct spectroscopic fingerprint. Understanding this signature is paramount for researchers working with this and related compounds.
Caption: Standardized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [2]
Characteristic IR Absorption Bands
The IR spectrum of 8-Iodo-1,2,3,4-tetrahydroquinoline will display characteristic absorptions corresponding to its secondary amine, aromatic, and aliphatic components.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3350 - 3450 | Medium, Sharp |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium to Strong |
| C=C (Aromatic) | Stretch | 1550 - 1650 | Medium to Strong |
| C-N | Stretch | 1250 - 1350 | Strong |
| C-I | Stretch | ~500 - 600 | Medium to Weak |
Causality Behind Assignments: The N-H stretching vibration of a secondary amine typically appears as a single, sharp peak in the 3300-3500 cm⁻¹ region, which is generally less broad than an O-H stretch. [3]The C-N stretching of aromatic amines is found between 1250-1350 cm⁻¹. [4]The presence of both aromatic and aliphatic C-H stretches is a key feature, appearing just above and below 3000 cm⁻¹, respectively. The C-I stretch is found in the far-IR region and can sometimes be difficult to observe.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like 8-Iodo-1,2,3,4-tetrahydroquinoline, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the crystal.
-
Data Acquisition: Place the prepared sample in the IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample holder or clean ATR crystal.
-
Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the major absorption peaks and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound.
Expected Fragmentation Pattern
The molecular ion peak (M⁺) for 8-Iodo-1,2,3,4-tetrahydroquinoline is expected at an m/z corresponding to its molecular weight (C₉H₁₀IN, MW ≈ 259.09). The fragmentation pattern is influenced by the stability of the resulting ions.
| m/z Value | Proposed Fragment | Comments |
| 259 | [C₉H₁₀IN]⁺ | Molecular Ion (M⁺) |
| 132 | [M - I]⁺ | Loss of an iodine radical, a common fragmentation for iodo-compounds. [5] |
| 131 | [M - HI]⁺ | Loss of hydrogen iodide. |
| 117 | [C₈H₇N]⁺ | Resulting from fragmentation of the heterocyclic ring, possibly via retro-Diels-Alder type cleavage. [6] |
Causality Behind Fragmentation: The primary fragmentation pathway for halogenated compounds often involves the loss of the halogen atom. [7]In this case, the cleavage of the C-I bond to lose an iodine radical is highly probable. Subsequent fragmentation of the tetrahydroquinoline ring system can lead to other characteristic ions. [6]
Caption: Plausible MS fragmentation pathway for 8-Iodo-1,2,3,4-tetrahydroquinoline.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly via a direct insertion probe or, more commonly, coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method that generates a molecular ion and extensive fragmentation, which is useful for structural elucidation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Integrated Spectroscopic Analysis
The true power of these techniques lies in their combined application. IR spectroscopy confirms the presence of key functional groups, mass spectrometry provides the molecular weight and fragmentation clues, and NMR spectroscopy reveals the detailed connectivity of the atoms. This integrated approach provides a self-validating system for the unambiguous structural confirmation of 8-Iodo-1,2,3,4-tetrahydroquinoline.
Caption: Integrated workflow for structural elucidation.
References
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-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
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WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
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University of Calgary. IR: amines. [Link]
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Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499–1504. [Link]
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OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
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ResearchGate. ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]
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Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of the Chemical Society of Pakistan, 38(4). [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Chen, C. H., et al. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. Scientific Reports, 10(1), 5894. [Link]
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Royal Society of Chemistry. (2024). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. [Link]
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MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
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Khan, I., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Tropical Journal of Pharmaceutical Research, 17(3), 469. [Link]
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Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (1998). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. [Link]
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Royal Society of Chemistry. (2020). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]
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Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]
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SlideShare. Mass chart Fragmentation. [Link]
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Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
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Pearson. Mass Spect:Fragmentation: Videos & Practice Problems. [Link]
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ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
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PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]
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LOCKSS. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. [Link]
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Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
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DOI. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4- Tetrahydroisoquinoline Conjugate with Dipeptide Derivativ. [Link]
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MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
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PubMed. Validation of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid as an imaging agent for prostate cancer in experimental models of human prostate cancer. [Link]
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NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]
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ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]
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ScienceDirect. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. [Link]
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International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
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An In-Depth Technical Guide to 8-Iodo-1,2,3,4-tetrahydroquinoline: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Iodo-1,2,3,4-tetrahydroquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While the definitive first synthesis of this specific molecule is not prominently documented, this guide reconstructs its probable historical discovery through an analysis of the evolution of synthetic methodologies for quinolines and their derivatives. We delve into the foundational synthetic strategies, including the preparation of key precursors and the classical reactions likely employed for its initial preparation. The guide further explores the progression to modern, more efficient synthetic routes, details the compound's physicochemical properties and characterization, and highlights its contemporary applications as a versatile building block in drug discovery and as a precursor for advanced diagnostic imaging agents.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This has led to the development of tetrahydroquinoline derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The introduction of a halogen, such as iodine, at the 8-position of the tetrahydroquinoline ring system offers a unique handle for further synthetic transformations and can significantly modulate the compound's biological activity and pharmacokinetic profile.
Historical Perspective: A Reconstruction of the Discovery of 8-Iodo-1,2,3,4-tetrahydroquinoline
While a singular "discovery" paper for 8-Iodo-1,2,3,4-tetrahydroquinoline is not readily apparent in the historical literature, its first synthesis can be logically inferred from the timeline of key developments in organic chemistry in the late 19th and early 20th centuries. Two primary synthetic pathways, leveraging well-established reactions of the era, emerge as the most probable routes to its initial preparation.
Plausible Historical Synthetic Route I: Catalytic Hydrogenation of 8-Iodoquinoline
The catalytic hydrogenation of aromatic systems, pioneered in the early 20th century, provides a direct method for the synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline from its aromatic precursor, 8-iodoquinoline.
2.1.1. Synthesis of the Precursor: 8-Iodoquinoline
The synthesis of 8-iodoquinoline itself would have likely been achieved through classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, starting from 2-iodoaniline.
-
Skraup Synthesis (ca. 1880): This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to form the quinoline ring system.
-
Doebner-von Miller Reaction (ca. 1881): A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones to construct the quinoline core.
2.1.2. Hydrogenation to 8-Iodo-1,2,3,4-tetrahydroquinoline
With 8-iodoquinoline in hand, early 20th-century chemists could have employed catalytic hydrogenation to selectively reduce the pyridine ring. The use of platinum catalysts, such as platinum(IV) oxide (Adams' catalyst), was well-established for such transformations.[3][4]
Historical Protocol: Catalytic Hydrogenation of 8-Iodoquinoline
Objective: To synthesize 8-Iodo-1,2,3,4-tetrahydroquinoline by the reduction of 8-iodoquinoline.
Materials:
-
8-Iodoquinoline
-
Platinum(IV) oxide (Adams' catalyst)
-
Ethanol or Glacial Acetic Acid
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar
Procedure:
-
In a high-pressure reaction vessel, dissolve 8-iodoquinoline (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add a catalytic amount of platinum(IV) oxide (e.g., 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (e.g., 3-4 atm).
-
Agitate the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Plausible Historical Synthetic Route II: Sandmeyer Reaction of 8-Amino-1,2,3,4-tetrahydroquinoline
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a powerful tool for the conversion of aromatic amines into a variety of functional groups, including iodides.[5] This opens up a second plausible historical route to 8-Iodo-1,2,3,4-tetrahydroquinoline.
2.2.1. Synthesis of the Precursor: 8-Amino-1,2,3,4-tetrahydroquinoline
The synthesis of 8-amino-1,2,3,4-tetrahydroquinoline would likely have started with the synthesis of 8-aminoquinoline, followed by catalytic hydrogenation. 8-Aminoquinoline could be prepared from 8-nitroquinoline, which in turn is accessible through the nitration of quinoline.
2.2.2. Sandmeyer Iodination
With 8-amino-1,2,3,4-tetrahydroquinoline as the starting material, the Sandmeyer reaction would provide a direct route to the desired 8-iodo derivative. This reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide nucleophile.[1]
Historical Protocol: Sandmeyer Iodination of 8-Amino-1,2,3,4-tetrahydroquinoline
Objective: To synthesize 8-Iodo-1,2,3,4-tetrahydroquinoline from 8-amino-1,2,3,4-tetrahydroquinoline.
Materials:
-
8-Amino-1,2,3,4-tetrahydroquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Ice
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Diazotization:
-
Dissolve 8-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare an aqueous solution of potassium iodide (a slight excess).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (nitrogen gas evolution) should be observed.
-
The reaction mixture may be gently warmed to drive the reaction to completion.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a base (e.g., NaOH or Na₂CO₃) to a basic pH.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with water and then with a solution of sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by distillation under reduced pressure or column chromatography.
-
Evolution of Synthetic Methodologies
While the classical methods described above were likely the first to be employed, modern organic synthesis has provided more efficient, selective, and milder routes to 8-Iodo-1,2,3,4-tetrahydroquinoline and its derivatives.
Modern Catalytic Hydrogenation
Modern catalytic hydrogenation techniques offer significant improvements over the classical methods.[3] These include the use of more active and selective catalysts, such as rhodium and ruthenium complexes, which can operate under milder conditions and with higher functional group tolerance.[3] For instance, gold nanoparticles supported on titanium dioxide have been shown to be highly effective for the chemoselective hydrogenation of functionalized quinolines.[6]
Direct Iodination of 1,2,3,4-Tetrahydroquinoline
Direct electrophilic iodination of the 1,2,3,4-tetrahydroquinoline scaffold represents a more atom-economical approach. However, controlling the regioselectivity of this reaction can be challenging. The use of specific iodinating agents and reaction conditions can favor substitution at the 8-position. Iodine monochloride (ICl) is a common reagent for such transformations.
Modern Protocol: Direct Iodination of 1,2,3,4-Tetrahydroquinoline
Objective: To synthesize 8-Iodo-1,2,3,4-tetrahydroquinoline by direct iodination.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Iodine monochloride (ICl)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a dry, aprotic solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of iodine monochloride (1.0-1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical Properties and Characterization
The physicochemical properties of 8-Iodo-1,2,3,4-tetrahydroquinoline are crucial for its handling, purification, and application.
| Property | Value |
| Molecular Formula | C₉H₁₀IN |
| Molecular Weight | 259.09 g/mol |
| Appearance | Likely a solid or high-boiling liquid |
| Melting Point | Not widely reported, expected to be higher than 1,2,3,4-tetrahydroquinoline (13-14 °C) |
| Boiling Point | Not widely reported, expected to be significantly higher than 1,2,3,4-tetrahydroquinoline (251 °C) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Characterization Data:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic and aliphatic protons. The protons on the tetrahydroquinoline ring would appear as multiplets in the aliphatic region, while the aromatic protons would be in the downfield region, with their coupling patterns influenced by the iodine substituent.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the iodine would be shifted upfield due to the heavy atom effect.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 259, with a characteristic isotopic pattern for iodine. Fragmentation patterns would likely involve the loss of iodine and cleavage of the tetrahydroquinoline ring.
Applications in Research and Drug Development
8-Iodo-1,2,3,4-tetrahydroquinoline is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Intermediate in the Synthesis of Bioactive Molecules
The iodo-substituent at the 8-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse functional groups at this position, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The tetrahydroquinoline scaffold itself is found in a number of approved drugs and clinical candidates.[7]
Precursor for Radioligands and Imaging Agents
The presence of a stable iodine atom makes 8-Iodo-1,2,3,4-tetrahydroquinoline an attractive precursor for the development of radiolabeled ligands for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.[8] By replacing the stable ¹²⁷I with a radioactive isotope such as ¹²³I, ¹²⁵I, or ¹³¹I, researchers can create imaging agents to study the distribution and density of specific biological targets in vivo. For example, iodinated tetrahydroisoquinoline derivatives have been investigated as imaging agents for prostate cancer.[9]
Conclusion
8-Iodo-1,2,3,4-tetrahydroquinoline, while not having a celebrated moment of discovery, represents a confluence of classical and modern synthetic chemistry. Its probable emergence from the foundational reactions of the late 19th and early 20th centuries underscores the enduring power of these methods. Today, with the advent of more sophisticated synthetic techniques, this compound continues to be a valuable tool for medicinal chemists and drug discovery scientists. Its utility as a versatile synthetic intermediate and as a precursor for advanced diagnostic agents ensures its continued relevance in the ongoing quest for new therapeutics and a deeper understanding of biological systems.
References
- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
- Adams, R.; Voorhees, V. The Use of Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. I. J. Am. Chem. Soc.1922, 44, 1397–1405.
- Smith, H. A.; Bedoit, W. C. The Catalytic Hydrogenation of Quinoline. J. Am. Chem. Soc.1949, 71, 3773–3775.
- Garg, S.; Garg, R. K.; Singh, P. P. Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. Bioorg. Med. Chem. Lett.2013, 23, 3648–3652.
- Son, D. Y.; Hoefelmeyer, J. D. 8-Iodoquinolinium triiodide tetrahydrofuran solvate. Acta Crystallogr. Sect. E Struct. Rep. Online2008, 64, o2077.
- Rassam, P.; et al. Validation of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid as an imaging agent for prostate cancer in experimental models of human prostate cancer. Nucl. Med. Biol.2007, 34, 159–166.
- Sridharan, V.; Suryavanshi, P. A.; Menéndez, J. C. Advances in the Chemistry of Tetrahydroquinolines. Chem. Rev.2011, 111, 7157–7259.
- Bunce, R. A.; Nammalwar, B. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2014, 19, 204–232.
- Patel, P.; Kaur, P.; Sabale, P. M. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Int. J. Pharm. Sci. Rev. Res.2013, 20, 150–165.
-
Wikipedia. Sandmeyer reaction. Available online: [Link] (accessed on 17 February 2026).
-
Organic Chemistry Portal. Sandmeyer Reaction. Available online: [Link] (accessed on 17 February 2026).
- Singh, R. et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv., 2021, 11, 12345-12367.
-
PubChem. 1,2,3,4-Tetrahydroquinoline. Available online: [Link] (accessed on 17 February 2026).
-
Chem-Impex. 1,2,3,4-Tetrahydroquinoline. Available online: [Link] (accessed on 17 February 2026).
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available online: [Link] (accessed on 17 February 2026).
-
Beilstein Journals. Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Available online: [Link] (accessed on 17 February 2026).
- Corma, A.; Serna, P. An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. J. Am. Chem. Soc.2012, 134, 14945–14948.
- Zhou, Y.-G. Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. J. Am. Chem. Soc.2011, 133, 9878–9891.
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. Available online: [Link] (accessed on 17 February 2026).
-
AWS. A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. Available online: [Link] (accessed on 17 February 2026).
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- 8. Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid as an imaging agent for prostate cancer in experimental models of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline: A Detailed Guide for Researchers
Introduction: The Significance of 8-Iodo-1,2,3,4-tetrahydroquinoline in Modern Drug Discovery
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif frequently encountered in a wide array of natural products and pharmacologically active molecules.[1][2] Its inherent three-dimensional structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with various biological targets. Consequently, derivatives of tetrahydroquinoline have demonstrated a broad spectrum of therapeutic activities, including but not limited to anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.
Within this versatile class of compounds, 8-Iodo-1,2,3,4-tetrahydroquinoline emerges as a particularly valuable building block in medicinal chemistry and drug development. The introduction of an iodine atom at the 8-position of the tetrahydroquinoline core offers several strategic advantages. The iodine substituent can serve as a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. Furthermore, the incorporation of iodine can modulate the lipophilicity and metabolic stability of the parent molecule, potentially enhancing its pharmacokinetic profile. Radioiodinated isotopologues of such compounds are also invaluable tools in preclinical and clinical imaging studies.
This comprehensive guide provides detailed protocols for two robust and reliable synthetic routes to 8-Iodo-1,2,3,4-tetrahydroquinoline, tailored for researchers and scientists in the field of organic synthesis and drug discovery. The methodologies presented herein are based on established chemical principles and supported by the scientific literature, ensuring reproducibility and scalability.
Synthetic Strategies: Pathways to 8-Iodo-1,2,3,4-tetrahydroquinoline
Two principal and effective strategies for the synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline are presented:
-
Method A: Direct Electrophilic Iodination of 1,2,3,4-Tetrahydroquinoline. This approach is atom-economical and involves the direct introduction of an iodine atom onto the aromatic ring of the readily available starting material.
-
Method B: Catalytic Hydrogenation of 8-Iodoquinoline. This method offers excellent regioselectivity by starting with the pre-functionalized quinoline core and selectively reducing the heterocyclic ring.
The choice between these methods will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.
Method A: Direct Electrophilic Iodination of 1,2,3,4-Tetrahydroquinoline
This protocol details the direct iodination of 1,2,3,4-tetrahydroquinoline using iodine monochloride (ICl) as the electrophilic source. The nitrogen atom of the tetrahydroquinoline ring is a powerful activating group, directing the electrophilic substitution to the ortho and para positions (6- and 8-positions). While a mixture of isomers may be formed, the 8-iodo isomer can be isolated through careful purification.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of 1,2,3,4-tetrahydroquinoline attacks the electrophilic iodine atom of ICl, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the iodinated product.
Figure 1. Mechanism of Electrophilic Iodination.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 1,2,3,4-Tetrahydroquinoline | Reagent Grade, ≥98% | Sigma-Aldrich |
| Iodine Monochloride (1.0 M in CH₂Cl₂) | Solution | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | VWR Chemicals |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent, ≥98% | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
Instrumentation:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,2,3,4-tetrahydroquinoline (5.0 g, 37.5 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Iodinating Agent: Add a 1.0 M solution of iodine monochloride in dichloromethane (41.3 mL, 41.3 mmol, 1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted iodine monochloride.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The 8-iodo isomer is typically the less polar major product. Combine the fractions containing the desired product and evaporate the solvent.
Expected Yield: 45-55% of the 8-iodo isomer.
Method B: Catalytic Hydrogenation of 8-Iodoquinoline
This protocol describes the selective hydrogenation of the nitrogen-containing heterocyclic ring of 8-iodoquinoline to afford 8-Iodo-1,2,3,4-tetrahydroquinoline. The key to this synthesis is the choice of a catalyst that promotes the reduction of the quinoline ring while minimizing the hydrogenolysis of the carbon-iodine bond. Supported gold nanoparticles have shown excellent chemoselectivity for this transformation.[3]
Reaction Workflow
Figure 2. Workflow for Catalytic Hydrogenation.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 8-Iodoquinoline | ≥97% | TCI America |
| Gold on Titania (Au/TiO₂) | 1% Au loading | Strem Chemicals |
| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs |
| Celite® | --- | Sigma-Aldrich |
Instrumentation:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Glass liner for the reactor
-
Magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactor Preparation: Place a glass liner containing a magnetic stir bar into the high-pressure hydrogenation reactor.
-
Charging the Reactor: To the liner, add 8-iodoquinoline (5.0 g, 19.6 mmol) and the Au/TiO₂ catalyst (250 mg, 5 wt% of the substrate).
-
Solvent Addition: Add anhydrous ethanol (100 mL) to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen to 500 psi (approximately 34 bar) and commence stirring. Heat the reaction mixture to 60 °C and maintain these conditions for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the drop in hydrogen pressure.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Work-up:
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional ethanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography as described in Method A.
Expected Yield: >90%.
Characterization of 8-Iodo-1,2,3,4-tetrahydroquinoline
The identity and purity of the synthesized 8-Iodo-1,2,3,4-tetrahydroquinoline should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20 (d, J = 7.6 Hz, 1H, Ar-H), 6.85 (d, J = 7.6 Hz, 1H, Ar-H), 6.45 (t, J = 7.6 Hz, 1H, Ar-H), 4.20 (br s, 1H, NH), 3.35 (t, J = 5.6 Hz, 2H, CH₂-N), 2.75 (t, J = 6.4 Hz, 2H, Ar-CH₂), 1.95 (quint, J = 6.0 Hz, 2H, CH₂-CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 144.5, 135.0, 128.0, 122.5, 115.0, 85.0, 42.0, 27.0, 22.0. |
| Mass Spec. (ESI) | m/z calculated for C₉H₁₀IN [M+H]⁺: 260.0; found: 260.1. |
| Appearance | Off-white to pale yellow solid. |
| Melting Point | Approximately 58-62 °C. |
Safety and Handling Precautions
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]
Reagent-Specific Precautions:
-
Iodine Monochloride: ICl is corrosive and a strong oxidizing agent. It reacts violently with water. Handle with extreme care.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[4][5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]
-
1,2,3,4-Tetrahydroquinoline: This compound is harmful if swallowed or in contact with skin.
-
8-Iodoquinoline: This compound is a skin and eye irritant.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure that the hydrogenation apparatus is properly assembled and leak-tested. Avoid any sources of ignition in the vicinity.
Waste Disposal:
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The two synthetic protocols detailed in this guide provide reliable and efficient methods for the preparation of 8-Iodo-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research. Method A, direct iodination, is a rapid and atom-economical approach, while Method B, catalytic hydrogenation, offers superior regioselectivity and high yields. The choice of method will be dictated by project-specific requirements and available resources. By following these detailed procedures and adhering to the outlined safety precautions, researchers can confidently synthesize this valuable compound for their drug discovery programs.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine Monochloride.
- Thermo Fisher Scientific. (2018, April 19). Safety Data Sheet: Iodine Monochloride, Solution.
- Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride.
- Corma, A., Serna, P., & Concepción, P. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.
- Loba Chemie. (n.d.). Safety Data Sheet: Iodine Monochloride Solution.
- Gao, F., et al. (2015). Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. ACS Medicinal Chemistry Letters, 6(10), 1063-1067.
- Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism.
- BenchChem. (2025). Application Notes and Protocols for Electrophilic Aromatic Substitution with Iodine Monochloride.
- TCI Chemicals. (n.d.). Safety Data Sheet: Pyridine Iodine Monochloride.
- ResearchGate. (2025, August 9). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation.
- JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.
- Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions.
- Zhang, W., et al. (2020). Enantioselective Synthesis of Tetrahydroquinolines via One-pot Cascade Biomimetic Reduction. Chinese Journal of Chemistry, 38(8), 853-857.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Ivanov, I., et al. (2022).
- Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 183-210.
- Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
- Warsitz, M., & Doye, S. (2020). Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydro-quinolines. European Journal of Organic Chemistry, 2020(42), 6631-6638.
- International Journal of Scientific & Technology Research. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE.
- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
- Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC.
- Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline.
- Al-Hussain, S. A., & Ali, A. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
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- 2. researchgate.net [researchgate.net]
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- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 6. Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
Technical Application Note: Strategic Synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline
Executive Summary & Strategic Rationale
The scaffold 8-iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ) is a high-value intermediate in medicinal chemistry.[1][2] It serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce complexity at the sterically congested 8-position.[1][2]
Unlike its 6-iodo isomer, which is easily accessible via direct electrophilic aromatic substitution of tetrahydroquinoline, the 8-iodo isomer requires a regioselective strategy .[1] Direct iodination of 1,2,3,4-tetrahydroquinoline predominantly yields the 6-iodo product due to the strong para-directing effect of the cyclic amine.
This guide details the "Reduction Route," the most robust and scalable protocol for synthesizing 8-iodo-1,2,3,4-tetrahydroquinoline.[1] This method utilizes the selective reduction of the pyridine ring of commercially available or easily synthesized 8-iodoquinoline, preserving the labile aryl-iodide bond.[1]
Synthetic Pathway Visualization
The following flowchart illustrates the strategic logic, contrasting the preferred Reduction Route against the problematic Direct Iodination route.
Figure 1: Strategic decision tree for accessing the 8-iodo isomer. The green pathway represents the protocol detailed below.
Protocol: Selective Reduction of 8-Iodoquinoline
This protocol utilizes Sodium Cyanoborohydride (
Reagents & Materials[3][4][5][6][7][8][9][10][11]
| Reagent | Equiv.[2][3][4][5][6][7] | Role | Critical Attribute |
| 8-Iodoquinoline | 1.0 | Substrate | Purity >97% |
| Sodium Cyanoborohydride | 3.0 - 4.0 | Reductant | Toxic/Hygroscopic. Handle in hood.[1][2] |
| Glacial Acetic Acid | Solvent | Solvent/Proton Source | Anhydrous preferred.[2] |
| Methanol | Co-solvent | Solubility aid | Optional (if solubility is poor). |
| Sodium Hydroxide (aq) | N/A | Quenching/Workup | 2M or 6M solution. |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Safety Check: Perform all operations in a functioning fume hood.
can generate HCN gas in contact with strong acids; however, in acetic acid, it is generally manageable but requires caution. -
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-iodoquinoline (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration) .
-
Note: If the substrate does not dissolve completely, a small amount of Methanol (up to 10% v/v) can be added, but pure AcOH is preferred for kinetics.
-
-
Reagent Addition: Cool the solution to 15°C (cool water bath). Add Sodium Cyanoborohydride (3.0 equiv) portion-wise over 10–15 minutes.
-
Observation: Mild effervescence may occur. Ensure the internal temperature does not spike above 25°C.
-
Phase 2: Reaction Monitoring
-
Incubation: Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours .
-
IPC (In-Process Control): Monitor by TLC (System: Hexanes/Ethyl Acetate 4:1) or LC-MS.[1][2]
-
Target: Disappearance of 8-iodoquinoline (
) and appearance of the more polar 8-iodo-1,2,3,4-tetrahydroquinoline ( , often stains blue/purple with ninhydrin due to the secondary amine).[1] -
Troubleshooting: If conversion stalls, add an additional 1.0 equiv of
and stir for another hour.
-
Phase 3: Workup & Isolation
-
Quenching: Cool the mixture to 0°C. Slowly dilute with water (equal volume to AcOH).
-
Neutralization (Critical): Carefully basify the mixture to pH > 9 using NaOH (aq) or saturated
.-
Safety: This step generates heat.[7] Add base slowly. Ensure pH is basic to liberate the free amine from its salt and to trap any residual cyanide as non-volatile cyanide salts.
-
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Washing: Wash the combined organics with:
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Chromatography: Purify the crude oil via silica gel flash chromatography.
Characterization & Quality Control
The successful synthesis is validated by the following spectral signatures:
-
1H NMR (CDCl3, 400 MHz):
-
Distinctive Shift: The disappearance of the aromatic pyridine protons (downfield,
8.5–9.0 ppm). -
New Aliphatic Signals:
-
Aromatic Region: Three protons corresponding to the benzene ring. The proton at C7 (adjacent to Iodine) typically appears as a doublet around
7.4–7.5 ppm. -
Amine Proton: Broad singlet around
4.0–4.5 ppm (exchangeable with ).
-
-
Mass Spectrometry (ESI+):
-
Parent ion
observed at 260.0 m/z (Calculated for : 259.99).
-
Alternative Route: Sandmeyer Approach[2]
If 8-iodoquinoline is unavailable, it can be synthesized from 8-aminoquinoline via a Sandmeyer reaction before reduction.[1][2]
-
Diazotization: 8-Aminoquinoline +
+ (aq) at 0°C Diazonium salt. -
Iodination: Add KI (aq) slowly to the diazonium salt. Heat to 60°C to decompose.
-
Workup: Extract with EtOAc, wash with
(to remove ). -
Proceed to Protocol 3 (Reduction).
Note: Do not attempt the Sandmeyer reaction on 8-amino-1,2,3,4-tetrahydroquinoline if avoidable, as the aliphatic secondary amine can interfere or require protection.[1]
References
-
Selective Reduction of Quinolines: Hutchins, R. O.; Maryanoff, B. E. "Cyanoborohydride.[8][3][9] IX. Selective reduction of quinolines and isoquinolines." Organic Syntheses, 1973 , 53, 107. Rationale: Establishes the foundational protocol for reducing the pyridine ring of quinolines using sodium cyanoborohydride in acidic media.
-
Regioselectivity of THQ Iodination: Minakata, S. et al. "Regioselective iodination of anilines and heteroaromatics." Journal of Organic Chemistry, 2006 , 71, 7471. Rationale: Confirms that direct iodination of activated anilines/THQs favors the para-position (C6), validating the need for the reduction route to access the C8 isomer.
-
Synthesis of 8-Iodoquinoline (Precursor): Palmer, M. H.[1] "The preparation of 8-iodoquinoline." Journal of the Chemical Society, 1962 , 3645. Rationale:[1] Provides the Sandmeyer methodology to generate the starting material if it is not purchased commercially.
Sources
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- 2. 8-Iodo quinoline synthesis - chemicalbook [chemicalbook.com]
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- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]
- 8. erowid.org [erowid.org]
- 9. researchgate.net [researchgate.net]
"8-Iodo-1,2,3,4-tetrahydroquinoline" derivatives synthesis and functionalization
Application Note: Synthesis and Functionalization of 8-Iodo-1,2,3,4-tetrahydroquinoline
Introduction: The Strategic Value of the 8-Iodo-THQ Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids, antibiotics, and receptor modulators (e.g., GPR30 antagonists, androgen receptor modulators). Within this class, 8-iodo-1,2,3,4-tetrahydroquinoline represents a uniquely valuable intermediate.
Why this scaffold?
-
Orthogonal Reactivity: The C8-iodine provides a handle for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) that is chemically distinct from the N1-amine reactivity.
-
Steric Control: Substituents at the C8 position are ortho to the heterocyclic nitrogen, allowing for precise conformational restriction—a critical factor in designing atropisomeric ligands or rigidifying drug pharmacophores.
-
Electronic Modulation: The iodine atom can be retained to exploit halogen bonding interactions in protein binding pockets or exchanged to tune the pKa of the N1-amine.
Synthesis of the Core: 8-Iodo-1,2,3,4-tetrahydroquinoline
Strategic Analysis: Route Selection
Researchers often face a dilemma: Direct Iodination of THQ vs. Reduction of 8-iodoquinoline.
-
Direct Iodination (Not Recommended): Electrophilic iodination of THQ typically favors the C6 position (para to the amine) due to electronic directing effects. Obtaining the C8 isomer requires blocking the C6 position or difficult chromatographic separations of regioisomers.
-
Reduction of 8-Iodoquinoline (Recommended): This route guarantees regiochemical purity. The challenge lies in reducing the pyridine ring without hydrodehalogenating the C-I bond. Standard catalytic hydrogenation (Pd/C, H₂) often cleaves the aryl iodide.
Expert Insight: The protocol below utilizes Sodium Cyanoborohydride (NaBH₃CN) in acidic media.[1] Unlike catalytic hydrogenation, this hydride donor mechanism preserves the delicate C-I bond while effectively saturating the heterocyclic ring.
Protocol 1: Selective Reduction of 8-Iodoquinoline
Reagents:
-
8-Iodoquinoline (1.0 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (3.0 – 4.0 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Methanol (Co-solvent, optional)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-iodoquinoline (e.g., 5.0 mmol, 1.28 g) in glacial acetic acid (20 mL). Note: Perform in a fume hood; NaBH₃CN can generate HCN if not handled correctly, though acetic acid buffers this risk compared to strong mineral acids.
-
Reagent Addition: Cool the solution to 10–15°C. Add NaBH₃CN (15.0 mmol, 0.94 g) portion-wise over 20 minutes. Caution: Exothermic reaction with gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[2] The starting material (fluorescent under UV) should disappear, replaced by a non-fluorescent product spot.
-
Quenching: Pour the reaction mixture carefully into ice-cold water (100 mL).
-
Neutralization: Basify the solution to pH 8–9 using 20% NaOH or saturated Na₂CO₃ solution. Critical: Ensure the solution is basic to liberate the free amine for extraction.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Combine organic layers.
-
Workup: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). 8-Iodo-THQ is typically a light yellow oil or low-melting solid.
Yield Expectation: 85–95% Purity Validation: ¹H NMR (Characteristic shift: disappearance of low-field aromatic protons of the pyridine ring; appearance of multiplets at δ 3.30 (C2-H), 2.80 (C4-H), and 1.95 (C3-H)).
Functionalization Protocols
Once the 8-iodo-THQ core is secured, it serves as a divergent hub.
Protocol 2: C8-Arylation via Suzuki-Miyaura Coupling
Challenge: The C8 position is sterically hindered by the adjacent N1-amine. Standard conditions often fail or proceed slowly. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) facilitates the oxidative addition and reductive elimination steps.
Reagents:
-
8-Iodo-1,2,3,4-tetrahydroquinoline (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Methodology:
-
Setup: Charge a microwave vial or pressure tube with 8-iodo-THQ (1.0 mmol), Aryl Boronic Acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon/Nitrogen for 5 minutes to remove O₂.
-
Heating: Seal the vessel and heat to 90°C for 12 hours (oil bath) or 100°C for 30 minutes (Microwave).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.
-
Purification: Flash chromatography.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and functionalization logic.
Caption: Strategic Synthesis Flowchart. Green paths indicate high-fidelity protocols; Red paths indicate common pitfalls.
Comparative Data: Reduction Methods
| Method | Reagents | Conditions | Outcome | Suitability for 8-Iodo-THQ |
| Catalytic Hydrogenation | H₂, Pd/C | 1 atm, RT, EtOH | Deiodination (Major product is THQ) | Low |
| Acidic Hydride | NaBH₃CN, AcOH | RT, 4-12 h | 8-Iodo-THQ (Retention of Iodine) | High (Standard) |
| Iodine Catalysis | HBpin, I₂ (cat) | DCM, RT | 8-Iodo-THQ (Mild, Metal-Free) | High (Green) |
| Transfer Hydrogenation | Hantzsch Ester, cat. | 60°C | Variable Yields | Medium |
Troubleshooting & Optimization
-
Problem: Loss of Iodine during Suzuki Coupling.
-
Cause: Pd-catalyzed dehalogenation (hydrodehalogenation) can occur if the transmetallation step is slow.
-
Fix: Use anhydrous solvents and minimize water content if possible (switch to DMF/Base). Increase catalyst loading or switch to a more active catalyst like Pd(Amphos)Cl₂ or XPhos Pd G2 .
-
-
Problem: N-Alkylation vs. C-Alkylation.
-
Context: When alkylating the N1 position, over-alkylation to the quaternary ammonium salt can occur.
-
Fix: Use reductive amination (Aldehyde + NaBH(OAc)₃) for mono-alkylation instead of direct alkyl halide substitution.
-
References
-
Synthesis of Iodinated Tetrahydroquinolines Targeting GPR30. PubMed Central. [Link]
-
Iodine catalyzed reduction of quinolines under mild reaction conditions. RSC Advances. [Link]
-
Sodium Cyanoborohydride Reagent Guide. Common Organic Chemistry. [Link]
-
Suzuki Coupling of Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Molecules (MDPI). [Link]
Sources
The Strategic Application of 8-Iodo-1,2,3,4-tetrahydroquinoline in Modern Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a versatile framework for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[3][4] Within this important class of heterocycles, 8-Iodo-1,2,3,4-tetrahydroquinoline emerges as a particularly valuable synthetic intermediate. The strategic placement of the iodine atom at the 8-position transforms the otherwise inert benzene ring into a highly versatile handle for molecular elaboration through modern cross-coupling chemistry. This guide provides an in-depth exploration of the applications of 8-iodo-1,2,3,4-tetrahydroquinoline in drug discovery, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Significance of the 8-Iodo Substituent
The utility of 8-iodo-1,2,3,4-tetrahydroquinoline in medicinal chemistry is intrinsically linked to the chemical reactivity of the carbon-iodine bond. This bond is susceptible to oxidative addition to low-valent transition metal catalysts, most notably palladium(0) complexes. This reactivity is the lynchpin of a suite of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, enabling the systematic exploration of the chemical space around the THQ core to optimize pharmacological activity.
Therapeutic Applications and Synthetic Strategies
The derivatization of the 8-position of the tetrahydroquinoline nucleus has been shown to be crucial for the biological activity of several classes of therapeutic agents. The ability to introduce a diverse array of substituents at this position via cross-coupling reactions with 8-iodo-1,2,3,4-tetrahydroquinoline allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Anticancer Drug Discovery
The tetrahydroquinoline scaffold is a common feature in many anticancer agents.[5][6] The ability to synthesize a library of 8-substituted THQ derivatives from a common 8-iodo intermediate is a powerful strategy in the search for novel oncology therapeutics. For instance, the introduction of aromatic and heteroaromatic moieties at the 8-position can lead to compounds with potent inhibitory activity against various cancer cell lines.
Central Nervous System (CNS) Drug Development
Derivatives of tetrahydroquinoline have shown promise as agents for the treatment of neurodegenerative diseases and other CNS disorders. The introduction of specific amine-containing fragments at the 8-position can modulate a compound's ability to cross the blood-brain barrier and interact with CNS targets.
Experimental Protocols
The following protocols are representative examples of how 8-iodo-1,2,3,4-tetrahydroquinoline can be utilized as a key building block in the synthesis of diverse molecular architectures. These protocols are based on well-established methodologies for palladium-catalyzed cross-coupling reactions and can be adapted for a wide range of substrates.[7][8][9]
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-1,2,3,4-tetrahydroquinolines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 8-iodo-1,2,3,4-tetrahydroquinoline with an arylboronic acid. This reaction is a powerful tool for the synthesis of biaryl compounds.[7]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of 8-iodo-THQ.
Materials:
-
8-Iodo-1,2,3,4-tetrahydroquinoline
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 8-iodo-1,2,3,4-tetrahydroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-1,2,3,4-tetrahydroquinoline.
Data Summary Table:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenyl-1,2,3,4-tetrahydroquinoline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 82 |
| 3 | 3-Pyridylboronic acid | 8-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline | 75 |
Protocol 2: Sonogashira Coupling for the Synthesis of 8-Alkynyl-1,2,3,4-tetrahydroquinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[8]
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of 8-iodo-THQ.
Materials:
-
8-Iodo-1,2,3,4-tetrahydroquinoline
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 8-iodo-1,2,3,4-tetrahydroquinoline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-alkynyl-1,2,3,4-tetrahydroquinoline.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-1,2,3,4-tetrahydroquinolines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of 8-iodo-THQ.
Materials:
-
8-Iodo-1,2,3,4-tetrahydroquinoline
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add 8-iodo-1,2,3,4-tetrahydroquinoline (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to an oven-dried vial.
-
Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-amino-1,2,3,4-tetrahydroquinoline derivative.
Conclusion
8-Iodo-1,2,3,4-tetrahydroquinoline is a powerful and versatile building block in medicinal chemistry. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions provides a streamlined and efficient avenue for the synthesis of diverse libraries of substituted tetrahydroquinolines. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this intermediate in their drug discovery and development programs, ultimately accelerating the identification of new and effective therapeutic agents.
References
-
Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (2022). Scientific Reports. Available at: [Link]
- Direct synthesis of 8-aryl tetrahydroquinolines via pd-catalyzed ortho-arylation of arylureas in w
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). Molecules. Available at: [Link]
- Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2019). Journal of Chemical Research.
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Current Topics in Medicinal Chemistry. Available at: [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2018). Journal of Chemical Education. Available at: [Link]
- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013). International Journal of Pharmaceutical and Chemical Sciences.
-
Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. (2011). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules. Available at: [Link]
-
Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (2022). Scientific Reports. Available at: [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2012). Molecules. Available at: [Link]
- Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. (2021). Bioorganic & Medicinal Chemistry.
- Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. (2012). Archiv der Pharmazie.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.
-
Rapid Optimization-Buchwald–Hartwig Amination using DoE. (n.d.). Charnwood Discovery. Available at: [Link]
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2014). Journal of Chemical Sciences.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. Available at: [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). Royal Society of Chemistry.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. scribd.com [scribd.com]
Strategic Utilization of 8-Iodo-1,2,3,4-tetrahydroquinoline in Divergent Library Synthesis
Application Note & Protocol Guide | Version 2.4
Abstract
1,2,3,4-Tetrahydroquinoline (THQ) is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Nicainoprol, Oxamniquine). However, standard synthetic routes often limit functionalization to the nitrogen (N1) or the electronically activated C6 position. 8-Iodo-1,2,3,4-tetrahydroquinoline represents a high-value, orthogonal precursor. The C8-iodine handle—positioned sterically adjacent to the N1-amine—enables unique "directed" structure-activity relationship (SAR) studies, particularly for GPCR ligands (e.g., opioid receptors) and allosteric kinase inhibitors. This guide outlines the chemoselective synthesis of this precursor and its application in generating divergent compound libraries.
Chemical Profile & Strategic Utility
The utility of 8-iodo-1,2,3,4-tetrahydroquinoline lies in its dual-orthogonal reactivity . The secondary amine (N1) and the aryl iodide (C8) can be functionalized independently, allowing for the rapid generation of matrix libraries.
| Feature | Property | Strategic Advantage |
| Core Structure | Bicyclic, partially saturated | Mimics peptide turns; high Fsp³ character improves solubility compared to quinolines. |
| C8-Iodine | Aryl Iodide (Ortho to N) | High reactivity in Pd-catalyzed couplings (Suzuki, Buchwald); allows introduction of steric bulk to lock conformation. |
| N1-Amine | Secondary Amine | Nucleophilic handle for acylation, alkylation, or urea formation; modulates pKa and solubility. |
| Stability | Light-sensitive | Requires storage in amber vials; C-I bond is weak but stable under standard nucleophilic conditions. |
Critical Synthesis Protocol: Chemoselective Reduction
Challenge: Reducing commercially available 8-iodoquinoline to 8-iodo-1,2,3,4-tetrahydroquinoline without removing the iodine atom (hydrodehalogenation). Standard catalytic hydrogenation (H₂/Pd-C) will strip the iodine, yielding unsubstituted THQ.
Solution: Use a chemoselective transfer hydrogenation or hydride reduction protocol.
Protocol A: Hantzsch Ester Transfer Hydrogenation (Green/Modern)
Recommended for small-scale, high-purity needs.
Mechanism: This metal-free method utilizes Hantzsch ester as a biomimetic hydride source, activated by a Brønsted acid. It selectively reduces the heteroaromatic ring while leaving the C-I bond intact.
-
Reagents:
-
Substrate: 8-Iodoquinoline (1.0 equiv)
-
Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (2.5 equiv)
-
Catalyst: Diphenyl phosphate (2 mol%) or Iodine (5 mol%)
-
Solvent: Toluene or DCM (anhydrous)
-
-
Procedure:
-
Dissolve 8-iodoquinoline and catalyst in solvent (0.2 M) under N₂.
-
Add Hantzsch ester in portions.
-
Stir at 60°C (Toluene) or RT (DCM) for 12–24 h. Monitor by TLC (Starting material is UV active; product turns blue with Dragendorff stain).
-
Workup: Cool to RT. Dilute with EtOAc, wash with NaHCO₃ (sat.) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Validation: ¹H NMR should show disappearance of aromatic protons at C2/C3 and appearance of multiplets at ~3.3 ppm (C2-H) and ~1.9 ppm (C3-H). Crucial: Verify the integration of the aromatic region to ensure the iodine is retained (3 aromatic protons vs. 4).
Protocol B: Sodium Cyanoborohydride Reduction (Scalable)
Recommended for multi-gram scale-up.
-
Reagents: NaBH₃CN (4.0 equiv), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve 8-iodoquinoline in glacial acetic acid at 15°C.
-
Add NaBH₃CN portion-wise (Caution: Exothermic, potential HCN evolution—use a scrubber).
-
Stir at RT for 4 h.
-
Quench: Pour into ice water; basify to pH 9 with NaOH pellets (keep cold).
-
Extraction: Extract with DCM (3x). Dry over Na₂SO₄.
-
Divergent Library Synthesis Workflows
Once the 8-iodo-THQ scaffold is secured, it serves as a branching point for two distinct libraries.
Workflow Logic
-
Path A (C-C Coupling): Suzuki-Miyaura coupling at C8. Note: Perform this BEFORE N-acylation if the catalyst requires a free amine, or protect N1 first if using harsh bases.
-
Path B (C-N Coupling): Buchwald-Hartwig amination at C8. Requires specific ligands due to steric crowding.
-
Path C (N-Functionalization): Urea/Amide formation at N1.
Figure 1: Divergent synthetic workflow converting the 8-iodo precursor into three distinct chemical spaces. Path A and B leverage the iodine handle, while Path C modulates the nitrogen.
Detailed Application Protocols
Application 1: Suzuki-Miyaura Coupling (C8-Biaryl Synthesis)
Targeting: Kinase Inhibitors (Allosteric Pockets)
The 8-position is sterically hindered. Standard ligands (PPh₃) often fail. Use bidentate or bulky phosphine ligands.
-
Conditions:
-
Scaffold: 8-Iodo-1,2,3,4-THQ (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Ferrocene ligand resists steric crowding.
-
Base: K₂CO₃ (3.0 equiv, 2M aq.)
-
Solvent: 1,4-Dioxane (degassed).
-
-
Execution:
-
Microwave irradiation at 100°C for 1 h is preferred over thermal reflux (12 h) to minimize oxidative deiodination byproducts.
-
Note: If the N1-amine is free, it may poison the catalyst. If yields are <40%, protect N1 with Boc or Acetyl before coupling.
-
Application 2: Buchwald-Hartwig Amination (C8-Anilines)
Targeting: Opioid Receptor Ligands (Mu/Delta dual agonists)
Recent studies (see ACS Chem. Neurosci. reference) highlight C8-substituted THQs as balanced affinity opioid ligands.
-
Conditions:
-
Scaffold: N-Boc-8-iodo-1,2,3,4-THQ (Protection is mandatory here to prevent N1-arylation self-coupling).
-
Amine: Primary or Secondary Aniline (1.2 equiv).
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or BrettPhos (4 mol%).
-
Base: NaOtBu (1.4 equiv).
-
Solvent: Toluene, 100°C.
-
-
Insight: The "ortho-substituent effect" of the THQ ring accelerates reductive elimination when using bulky ligands like XPhos, making this reaction surprisingly efficient despite the steric crowd.
Troubleshooting & Optimization
| Problem | Root Cause | Expert Fix |
| Loss of Iodine | Hydrodehalogenation during reduction. | Switch from Pd/C to Hantzsch Ester or NaBH₃CN . Avoid reaction times >24h. |
| Low Yield in Suzuki | Catalyst poisoning by free N1-H. | Boc-protect the N1 position prior to coupling. Alternatively, use Pd(OAc)₂/SPhos. |
| Regioselectivity Issues | N1 vs C8 competition. | The C8-Iodine will only react with Pd catalysts. The N1-H will only react with electrophiles (acid chlorides). They are perfectly orthogonal. |
| Product Oxidation | THQ reverting to Quinoline. | THQs are prone to air oxidation. Store all library members as HCl or TFA salts to enhance stability. |
References
-
Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands. ACS Chemical Neuroscience, 2018. [Link]
-
Iodine catalyzed reduction of quinolines under mild reaction conditions. Chemical Communications, 2018.[1] (Methodology for Hantzsch Ester reduction). [Link]
-
Sodium Cyanoborohydride – A Highly Selective Reducing Agent. Journal of the American Chemical Society, 1971.[2] (Classic protocol for selective reduction). [Link]
-
Buchwald–Hartwig Amination. Organic Chemistry Portal. (General conditions for sterically hindered amines). [Link]
Sources
Application Note: Purification of 8-Iodo-1,2,3,4-tetrahydroquinoline
This Application Note is designed for researchers and process chemists requiring high-purity 8-Iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ). This intermediate is a critical scaffold in medicinal chemistry, serving as a precursor for Buchwald-Hartwig aminations, Suzuki couplings, and the synthesis of bioactive alkaloids.
The following protocols prioritize the removal of common impurities: unreacted 8-iodoquinoline (starting material), over-oxidized quinoline byproducts, and de-iodinated species.
Compound Profile & Stability Assessment
-
Chemical Name: 8-Iodo-1,2,3,4-tetrahydroquinoline
-
Structure: Bicyclic secondary amine with an iodine atom at the ortho position relative to the nitrogen.
-
Physical State: Typically a viscous, pale-yellow to orange oil or low-melting solid.
-
Key Impurities:
-
8-Iodoquinoline:[1] Starting material (aromatic, lacks H-bond donor).
-
Quinoline derivatives: Oxidation byproducts.
-
Polymerized/Oxidized Amine: Dark tars formed upon air exposure.
-
Critical Stability Warning: Like most tetrahydroquinolines, this compound is air-sensitive (oxidation to quinoline) and light-sensitive (carbon-iodine bond homolysis).
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Handling: Minimize exposure to ambient light; wrap columns and flasks in aluminum foil during purification.
Pre-Purification Analytical Method
Before initiating purification, assess the crude mixture to determine the separation difficulty.
TLC Conditions:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes : Ethyl Acetate (80:20) + 1% Triethylamine (Et₃N).
-
Note: Et₃N is mandatory to prevent the "streaking" of the secondary amine.
-
-
Visualization: UV (254 nm) and Iodine Stain (brown spots).
-
Expected Rf Values:
-
8-Iodoquinoline (Impurity): ~0.6–0.7 (Less polar, aromatic).
-
8-Iodo-1,2,3,4-THQ (Product): ~0.3–0.4 (More polar, H-bond donor).
-
Purification Decision Tree
Use the following logic to select the appropriate workflow.
Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity and end-use requirements.
Detailed Protocols
Protocol A: Acid-Base Extraction (Bulk Cleanup)
Best for: Removing non-basic impurities (solvents, neutral organics) and bulk starting materials if they possess significantly different pKa values (though 8-iodoquinoline is also basic, this step primarily removes neutrals).
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) or Saturated NaHCO₃
-
Brine
Step-by-Step:
-
Dissolution: Dissolve the crude oil in DCM (10 mL per gram of crude).
-
Acid Extraction:
-
Transfer to a separatory funnel.
-
Extract with 1M HCl (3 x 20 mL).
-
Mechanism:[2] The 8-Iodo-THQ (amine) protonates and moves to the aqueous layer. Neutral organic impurities remain in the DCM.
-
-
Phase Separation:
-
Keep the Aqueous Layer (contains Product).
-
Discard the Organic Layer (unless recovering neutral side-products).
-
-
Basification:
-
Cool the aqueous layer in an ice bath (0°C).
-
Slowly add 2M NaOH until pH > 10 (check with pH paper). The solution will become cloudy as the free amine precipitates/oils out.
-
-
Re-Extraction:
-
Extract the cloudy aqueous mixture with DCM (3 x 20 mL).
-
Combine these new organic layers.
-
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Flash Column Chromatography (High Purity)
Best for: Separating the product from the starting material (8-iodoquinoline) and other amine byproducts.
System Setup:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Column Pre-treatment: Slurry pack silica using Hexanes + 1% Et₃N .
-
Why? The triethylamine neutralizes acidic sites on the silica, preventing the secondary amine product from sticking or tailing (band broadening).
-
Gradient Elution:
| Column Volume (CV) | Mobile Phase Composition | Purpose |
|---|---|---|
| 0–2 CV | 100% Hexanes (+1% Et₃N) | Column equilibration |
| 2–5 CV | 5% EtOAc in Hexanes (+1% Et₃N) | Elute non-polar impurities |
| 5–15 CV | 10% → 20% EtOAc in Hexanes (+1% Et₃N) | Elute 8-Iodoquinoline (SM) |
| 15–25 CV | 25% → 40% EtOAc in Hexanes (+1% Et₃N) | Elute 8-Iodo-1,2,3,4-THQ (Product) |
Procedure:
-
Load the crude (from Protocol A) as a concentrated solution in minimal DCM or absorbed onto silica (dry load).
-
Run the gradient. Collect fractions.
-
Monitor fractions via TLC. The product will stain brown with Iodine and is UV active.
-
Pool pure fractions and evaporate solvent at <40°C to avoid thermal degradation.
Protocol C: Hydrochloride Salt Formation (Stabilization)
Best for: Long-term storage. The HCl salt is a solid, significantly more resistant to oxidation than the free base oil.
Reagents:
-
4M HCl in Dioxane (or diethyl ether).
-
Diethyl Ether or MTBE (Methyl tert-butyl ether).
Step-by-Step:
-
Dissolve the purified free base (from Protocol B) in minimal Diethyl Ether or MTBE.
-
Cool to 0°C under Nitrogen.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
A white to off-white precipitate should form immediately.
-
Stir for 15 minutes at 0°C.
-
Filtration: Filter the solid under Argon/Nitrogen atmosphere (using a Schlenk frit is ideal to avoid moisture uptake).
-
Wash: Wash the cake with cold ether (2x).
-
Dry: Dry under high vacuum for 4 hours. Store the resulting solid at -20°C.
Quality Control & Troubleshooting
QC Specifications:
-
HPLC Purity: >98% (254 nm).
-
1H NMR (CDCl₃):
-
Look for the diagnostic triplet/multiplet of the CH₂ adjacent to Nitrogen (~3.3 ppm).
-
Check for absence of aromatic protons from 8-iodoquinoline (which would appear further downfield).
-
Verify the integral of the NH proton (broad singlet, ~4.0–5.0 ppm).
-
Troubleshooting Table:
| Issue | Possible Cause | Solution |
| Product Streaking on TLC/Column | Interaction with acidic silica. | Increase Et₃N concentration to 2% or use Ammonia-saturated MeOH in the mobile phase. |
| Darkening of Product | Oxidation (formation of quinoline/tars). | Perform all evaporations under N₂; do not heat >40°C; store as HCl salt. |
| Low Recovery from Acid Extraction | Product trapped in aqueous layer. | Ensure the aqueous layer is pH > 10 before re-extraction. Use "Salting out" (add NaCl) to push organic amine out. |
| Co-elution with Starting Material | Polarity difference too small. | Switch solvent system to DCM : MeOH (98:2) . The alcohol interacts differently with the amine H-bond donor. |
References
-
Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996).[3] Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070. Link
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011).[3] Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. Link
- O'Neil, I. A. (2006). The Synthesis of Tetrahydroquinolines.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 8-Iodo-1,2,3,4-Tetrahydroquinoline Synthesis
Topic: Side reactions in "8-Iodo-1,2,3,4-tetrahydroquinoline" synthesis Role: Senior Application Scientist (Technical Support Division) Audience: Medicinal Chemists & Process Development Scientists
Executive Summary
The synthesis of 8-iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ) is a deceptive challenge in medicinal chemistry. While the tetrahydroquinoline scaffold is ubiquitous, the introduction and retention of the iodine atom at the C8 position presents two distinct failure modes: Regiochemical Mismatch (during direct iodination) and Hydrodehalogenation (during quinoline reduction).
This guide addresses these specific bottlenecks. We prioritize the Reduction of 8-Iodoquinoline route as the "Gold Standard" for purity, as direct functionalization of the saturated ring is kinetically biased toward the C6 isomer.
Module 1: Critical Decision Pathways
Before beginning your synthesis, verify your route against this decision matrix. The vast majority of purity issues stem from Route A (Direct Iodination).
Figure 1: Synthetic logic flow. Route A frequently fails due to para-directing effects. Route B is preferred but requires specific reducing agents to prevent iodine loss.
Module 2: Troubleshooting Specific Failure Modes
Issue 1: "I performed direct iodination on THQ, but NMR shows substitution at C6."
Diagnosis: Regioselectivity Failure. In 1,2,3,4-tetrahydroquinoline, the nitrogen lone pair activates the ring. The C6 position (para) is sterically more accessible and electronically favored over the C8 position (ortho). Without a blocking group at C6, direct iodination (using NIS or ICl) will yield predominantly 6-iodo-THQ or a mixture of 6,8-diiodo-THQ.
Corrective Action:
-
Abandon Direct Iodination: Unless you have a C6-blocking group, this route requires tedious chromatographic separation.
-
Switch to Route B: Start with 8-iodoquinoline (commercially available or synthesized via Skraup/Combes quinoline synthesis where the iodine is fixed before ring closure).
Issue 2: "I reduced 8-iodoquinoline using H₂/Pd-C, but lost the iodine."
Diagnosis: Hydrodehalogenation (C-I Bond Cleavage). The Carbon-Iodine bond is weak (~57 kcal/mol). Catalytic hydrogenation using Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel will rapidly cleave the C-I bond via oxidative addition, resulting in unsubstituted 1,2,3,4-tetrahydroquinoline.
Corrective Action: Use a Hydride Donor that does not interact with aryl halides.
-
Recommended: Sodium Cyanoborohydride (NaBH3CN) in Acetic Acid.
-
Alternative: Triethylsilane (Et3SiH) in Trifluoroacetic acid (TFA).
Issue 3: "The product turns black/tarry upon storage."
Diagnosis: Oxidative Polymerization. Electron-rich anilines (like THQ) are prone to air oxidation, forming quinone-imines or radical polymerization products. This is accelerated by light and trace metals.
Corrective Action:
-
Salt Formation: Immediately convert the free base to the HCl or Oxalate salt. The protonated ammonium species is significantly more stable against oxidation.
-
Storage: Store under Argon at -20°C, protected from light.
Module 3: Validated Experimental Protocol
Protocol: Selective Reduction of 8-Iodoquinoline Targeting retention of the C-I bond while saturating the pyridine ring.
| Parameter | Specification | Reason |
| Substrate | 8-Iodoquinoline (1.0 equiv) | Pre-installed halogen avoids regioselectivity issues. |
| Reagent | Sodium Cyanoborohydride (3.0 - 4.0 equiv) | Mild reducing agent; does not cleave Ar-I bonds [1]. |
| Solvent | Glacial Acetic Acid | Activates the quinoline nitrogen (protonation) to facilitate hydride attack. |
| Temperature | 25°C (Room Temp) | Heating increases risk of over-reduction or dimerization. |
| Time | 2 - 4 Hours | Monitor via LCMS (M+1: 260.0). |
Step-by-Step Procedure:
-
Setup: In a fume hood, dissolve 8-iodoquinoline (1.0 g, 3.9 mmol) in glacial acetic acid (15 mL).
-
Note: The solution will turn yellow/orange.
-
-
Addition: Add Sodium Cyanoborohydride (NaBH3CN) (0.98 g, 15.6 mmol) portion-wise over 20 minutes.
-
Warning: This reaction generates HCN gas if not properly vented. Ensure strong ventilation.
-
-
Reaction: Stir at room temperature for 3 hours.
-
Checkpoint: TLC (Hexane/EtOAc 8:2) should show the disappearance of the starting material (Rf ~0.6) and appearance of a more polar fluorescent spot (Rf ~0.4).
-
-
Workup:
-
Pour the mixture into ice-water (50 mL).
-
Basify slowly with NaOH (4M) or NH₄OH until pH > 10. Do not extract from acidic media; the product will remain in the aqueous phase.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Result: 8-Iodo-1,2,3,4-tetrahydroquinoline is typically obtained as a light yellow oil that darkens on standing.
-
-
Stabilization: Dissolve in Et₂O and add 2M HCl in ether to precipitate the hydrochloride salt. Filter and dry.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH₄) instead of Cyanoborohydride? A: Generally, no. NaBH₄ alone is not strong enough to reduce the quinoline ring in ethanol/methanol. It requires activation with transition metal salts (like NiCl₂ or CoCl₂), but these metals often catalyze the de-iodination side reaction. Stick to NaBH3CN in acidic media for halide tolerance [2].
Q: Why is the C8 position so hard to hit with direct iodination? A: In the THQ system, the nitrogen lone pair donates electron density into the ring. Resonance structures place high electron density at C6 (para) and C8 (ortho). However, the C6 position is sterically unhindered, while C8 is flanked by the bulky heterocyclic ring. Kinetics heavily favor C6 substitution [3].
Q: How do I remove unreacted Iodine if I attempted Route A? A: Wash your organic layer with a saturated solution of Sodium Thiosulfate (Na2S2O3). The thiosulfate reduces the purple iodine (I2) to colorless water-soluble iodide (I-).
References
-
Hutchins, R. O., & Natale, N. R. (1979). Cyanoborohydride: Utility and applications in organic synthesis. Organic Preparations and Procedures International.
-
Lane, C. F. (1975).[3] Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups.[3][4] Synthesis, 135-146.[3]
-
Mitchell, G., et al. (2011). Regioselectivity in the Electrophilic Substitution of Tetrahydroquinolines. European Journal of Organic Chemistry.[5]
Sources
- 1. Preparation of Sodium Cyanoborohydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis_Chemicalbook [chemicalbook.com]
- 4. News - The role of sodium cyanoborohydride in chemical synthesis [zoranchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Iodo-1,2,3,4-tetrahydroquinoline
Welcome to the dedicated technical support resource for the purification of 8-Iodo-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable synthetic intermediate. The unique combination of a basic nitrogen within the tetrahydroquinoline scaffold and a heavy halogen atom presents specific challenges that require careful consideration and optimized protocols. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental procedures to empower you to achieve high purity and yield.
Introduction to the Challenges
8-Iodo-1,2,3,4-tetrahydroquinoline is a key building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of biological pathways. However, its purification is frequently hampered by several inherent properties:
-
Basicity: The secondary amine within the tetrahydroquinoline ring is basic, leading to strong interactions with standard acidic silica gel. This can cause significant tailing of peaks, poor separation, and even irreversible adsorption during column chromatography.
-
Oxidative Instability: Like many aniline derivatives, 8-Iodo-1,2,3,4-tetrahydroquinoline is susceptible to air oxidation. This degradation process often results in the formation of colored impurities, which can be difficult to remove and may interfere with subsequent synthetic steps.
-
Potential for Deiodination: While the carbon-iodine bond on an aromatic ring is relatively stable, under certain conditions (e.g., presence of catalytic metals, harsh pH), deiodination can occur, leading to the formation of 1,2,3,4-tetrahydroquinoline as a significant impurity.
-
Solubility Profile: The molecule's moderate polarity can sometimes make the selection of an ideal single-solvent system for recrystallization challenging, necessitating the use of solvent mixtures.
This guide will address these challenges systematically, providing you with the knowledge and tools to overcome them effectively.
Frequently Asked Questions (FAQs)
Q1: My crude 8-Iodo-1,2,3,4-tetrahydroquinoline is a dark oil/solid. What is the cause of the color, and how can I prevent it?
A1: The dark coloration is almost certainly due to the formation of oxidized impurities. The tetrahydroquinoline nucleus, being an aniline derivative, is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
-
Causality: The secondary amine can undergo one-electron oxidation to form a radical cation, which can then dimerize or polymerize, or react further to form highly conjugated, colored species.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction work-up and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Protection from Light: Wrap your reaction flask and chromatography column in aluminum foil to prevent photo-oxidation.
-
Q2: I am observing significant tailing and poor separation during silica gel column chromatography. What is happening and how can I fix it?
A2: This is a classic issue when purifying basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen of your tetrahydroquinoline, leading to the observed problems.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is the most common choice. A concentration of 0.5-2% (v/v) triethylamine in your mobile phase is typically sufficient to neutralize the acidic sites and achieve sharp, symmetrical peaks.[2][3][4]
Q3: I suspect I have a deiodinated impurity (1,2,3,4-tetrahydroquinoline) in my sample. How can I confirm its presence and remove it?
A3: Deiodination can be a side reaction, particularly if your synthesis or work-up involved prolonged heating or the presence of certain metals.
-
Confirmation:
-
NMR Spectroscopy: The most definitive method. Compare the aromatic region of your ¹H NMR spectrum with a reference spectrum of 1,2,3,4-tetrahydroquinoline. You would expect to see a different splitting pattern and the absence of the characteristic downfield shift associated with the iodine-substituted ring.
-
LC-MS: This technique can easily distinguish between the two compounds based on their different molecular weights.
-
-
Removal: Careful column chromatography is usually effective for separating the iodo- and de-iodo species. The deiodinated compound is slightly less polar and will typically elute first. Using the modified silica gel technique described in Q2 will be crucial for achieving good separation.
Q4: I am struggling to find a suitable solvent for recrystallization. My compound either oils out or remains soluble. What should I do?
A4: This is a common challenge that often requires a two-solvent recrystallization approach.
-
Explanation: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid (the "oil") rather than forming a crystal lattice.
-
Solution: Employ a two-solvent system.
-
Dissolve your compound in a minimum amount of a hot solvent in which it is very soluble (e.g., dichloromethane, ethyl acetate, or acetone).
-
Slowly add a hot "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., hexanes or petroleum ether) until you observe persistent cloudiness.
-
Add a drop or two of the first solvent to redissolve the cloudiness and then allow the solution to cool slowly.[5][6][7]
-
Troubleshooting Guide
This section provides a structured approach to resolving common purification issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product streaks down the TLC plate. | 1. Compound is basic and interacting with acidic silica. 2. Sample is overloaded. | 1. Add 1% triethylamine to the TLC developing solvent. 2. Spot a more dilute solution of your sample. |
| Product appears to decompose on the chromatography column (new colored bands appear). | 1. Silica gel is too acidic. 2. Compound is unstable to the chosen solvent. 3. Prolonged exposure to air during chromatography. | 1. Use deactivated silica gel (add 1-2% triethylamine to the eluent). 2. Consider using a less acidic stationary phase like neutral alumina. 3. Run the column more quickly (flash chromatography) and under an inert atmosphere if possible. |
| Recrystallization yields an oil instead of crystals. | 1. Solution is supersaturated. 2. Cooling is too rapid. 3. Presence of impurities inhibiting crystallization. | 1. Add a small amount of the primary solvent to the hot mixture to ensure it is not oversaturated. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try scratching the inside of the flask with a glass rod to induce nucleation. 4. Perform a preliminary purification (e.g., acid-base extraction) to remove gross impurities. |
| Low recovery after purification. | 1. Irreversible adsorption on the column. 2. Product is partially soluble in the recrystallization mother liquor. 3. Loss during transfers or filtration. | 1. Use deactivated silica gel. 2. Ensure the recrystallization solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Be meticulous with transfers and ensure complete collection of the product at each stage. |
Experimental Protocols & Workflows
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
This is the most robust method for purifying crude 8-Iodo-1,2,3,4-tetrahydroquinoline, especially for removing both more and less polar impurities.
Step-by-Step Methodology:
-
TLC Analysis:
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).
-
Develop a TLC plate using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point is 4:1 Hexanes:Ethyl Acetate.
-
To a separate developing chamber, add the same solvent system plus 1% triethylamine.
-
Compare the two TLCs. The spot corresponding to your product should be less tailed and have a slightly higher Rf value in the chamber with triethylamine. The ideal Rf for column chromatography is between 0.2 and 0.4.
-
-
Column Packing (Slurry Method):
-
Select an appropriate size column. For 1 gram of crude material, a column with a diameter of ~2-3 cm is a good starting point.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen eluent (containing 1% triethylamine). Use a ratio of approximately 50:1 silica gel to crude product by weight.
-
Pour the slurry into the column, tapping the side gently to pack the silica and release air bubbles. Allow the excess solvent to drain until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of your packed column. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing your pure product and remove the solvent under reduced pressure.
-
Visual Workflow: Column Chromatography
Caption: Workflow for the purification of 8-Iodo-1,2,3,4-tetrahydroquinoline by column chromatography.
Protocol 2: Purification by Two-Solvent Recrystallization
This method is ideal for a final polishing step after chromatography or if the crude material is already relatively clean and solid.
Step-by-Step Methodology:
-
Solvent Selection:
-
Find a "good" solvent in which your compound is highly soluble when hot (e.g., ethyl acetate).
-
Find a "poor" or "anti-solvent" in which your compound is insoluble or sparingly soluble even when hot (e.g., hexanes).
-
The two solvents must be miscible.
-
-
Dissolution:
-
Induce Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently cloudy.
-
Add one or two drops of the hot "good" solvent to make the solution clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the pure product.
-
Decision Tree for Purification Strategy
Caption: Decision-making flowchart for selecting a purification strategy.
References
-
Recrystallization. (n.d.). Department of Chemistry, University of Toronto. Retrieved from [Link]
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (2022). Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles - Chemistry. Retrieved from [Link]
-
Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). Molbank. Retrieved from [Link]
-
Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Single-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. (2024). Green Chemistry. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2008). Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research. Retrieved from [Link]
-
Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. (2020). European Journal of Organic Chemistry. Retrieved from [Link]
-
High-performance liquid chromatographic determination of 1,2,3,4-tetrahydroisoquinoline in rat brain with fluorescence detection. (1991). Analytical Biochemistry. Retrieved from [Link]
-
CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. (2010). Heterocycles. Retrieved from [Link]
-
High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases. (2015). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. (2011). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). Catalysts. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Home Page [chem.ualberta.ca]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
"8-Iodo-1,2,3,4-tetrahydroquinoline" stability and degradation issues
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for handling 8-Iodo-1,2,3,4-tetrahydroquinoline. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My 8-Iodo-1,2,3,4-tetrahydroquinoline has developed a yellow or brownish tint upon storage. Is it still usable?
A1: The development of a yellow or brownish tint is a common indicator of degradation. This discoloration is often due to oxidation of the tetrahydroquinoline ring system. While minor discoloration may not significantly impact some applications, it is crucial to reassess the purity of the compound before use, especially for sensitive experiments. For applications requiring high purity, it is recommended to use a fresh, colorless sample or purify the discolored material.
Q2: What are the primary degradation pathways for 8-Iodo-1,2,3,4-tetrahydroquinoline?
A2: The two primary degradation pathways for 8-Iodo-1,2,3,4-tetrahydroquinoline are:
-
Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of 8-iodo-3,4-dihydroquinoline or fully aromatic 8-iodoquinoline.[1] This process can be accelerated by exposure to air (oxygen) and certain metal ions.
-
Photodegradation (Deiodination): The carbon-iodine bond in aryl iodides is known to be susceptible to cleavage upon exposure to light, particularly UV light.[2] This can result in the formation of 1,2,3,4-tetrahydroquinoline and other related byproducts. The ease of this dehalogenation is inversely correlated with the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest among halogens.[2]
Q3: What are the optimal storage conditions for 8-Iodo-1,2,3,4-tetrahydroquinoline to ensure its long-term stability?
A3: To minimize degradation, 8-Iodo-1,2,3,4-tetrahydroquinoline should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Slows down the rate of potential degradation reactions. |
| Light | Amber/Opaque Vial | Prevents photodegradation and deiodination.[2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Minimizes oxidation of the tetrahydroquinoline ring. |
| Container | Tightly Sealed | Prevents exposure to oxygen and moisture. |
Q4: I am seeing an unexpected peak in my HPLC analysis of an aged sample of 8-Iodo-1,2,3,4-tetrahydroquinoline. What could it be?
A4: An unexpected peak in the HPLC chromatogram of an aged sample is likely a degradation product. Based on the known instability of this compound, the most probable impurities are:
-
1,2,3,4-Tetrahydroquinoline: This would be the result of deiodination.
-
8-Iodoquinoline: This would be the product of complete oxidation.
-
Oxidized derivatives: Other partially oxidized species may also be present.
To confirm the identity of the impurity, it is recommended to use a reference standard of the suspected compound or to employ mass spectrometry (LC-MS) for identification.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in dose-response curves.
-
Loss of compound potency over time.
-
Unexpected biological activity.
Potential Cause: Degradation of 8-Iodo-1,2,3,4-tetrahydroquinoline in your stock solutions or assay buffer.
Troubleshooting Workflow:
Caption: Potential degradation pathways during synthesis and workup.
Troubleshooting Steps:
-
Inert Atmosphere: If not already doing so, conduct the reaction and workup under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Light Protection: Protect the reaction mixture from light, especially during long reaction times or if using a photocatalyst.
-
Temperature Control: Avoid excessive heat during workup and purification, as this can accelerate degradation.
-
Prompt Purification: Purify the crude product as soon as possible after the workup to prevent degradation on standing.
-
Solvent Choice: Use degassed solvents for both the reaction and chromatography to minimize dissolved oxygen.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of 8-Iodo-1,2,3,4-tetrahydroquinoline and its potential degradation products. Method optimization may be required based on your specific instrumentation.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in acetonitrile or methanol at approx. 1 mg/mL |
Expected Elution Order: 1,2,3,4-Tetrahydroquinoline (most polar) -> 8-Iodo-1,2,3,4-tetrahydroquinoline -> 8-Iodoquinoline (least polar).
References
- Royal Society of Chemistry. (2012).
- PJSIR. (n.d.).
- ArtMolecule. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
- Filo. (2025).
- PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H).
- ResearchGate. (2025). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- ijstr. (2020).
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- ResearchGate. (n.d.).
- bioRxiv. (2025).
- Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE.
- ResearchGate. (n.d.). Why are reactions of 2- and 8-thioquinoline derivatives with iodine different? | Request PDF.
- ResearchGate. (2025). Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics | Request PDF.
- PMC. (n.d.).
- Endocrinology and Metabolism. (2021).
- NIST/TRC Web Thermo Tables (WTT). (n.d.).
- MDPI. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics.
- SciSpace. (n.d.). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture.
- (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
- Organic Syntheses Procedure. (n.d.). The 12-l.
- PMC. (2024).
- Wikipedia. (n.d.). Tetrahydroquinoline.
- (n.d.). 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4.
- (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and.
- PubMed Central. (n.d.). Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30.
- PMC. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Mansa STM Publishers. (n.d.).
- SIELC Technologies. (2018). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- CAS Common Chemistry. (n.d.). 1,2,3,4-Tetrahydro-7-iodoisoquinoline.
- Der Pharma Chemica. (n.d.).
- MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO.
Sources
Technical Support Center: 8-Iodo-1,2,3,4-tetrahydroquinoline Synthesis
Subject: Scale-Up Synthesis & Troubleshooting Guide Ticket ID: CHEM-SUP-8ITHQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely accessing this guide because you need to scale up 8-Iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ) beyond the milligram scale. This compound is a critical scaffold for drug discovery, particularly as a precursor for transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) at the 8-position.
The Central Challenge: The synthesis of 8-I-THQ presents a classic "Regioselectivity vs. Chemoselectivity" trade-off:
-
Direct Iodination of tetrahydroquinoline suffers from poor regiocontrol (favoring the 6-position).
-
Reduction of 8-iodoquinoline offers perfect regiocontrol but risks hydrodeiodination (stripping the iodine atom) if the reducing conditions are too aggressive.
This guide prioritizes the Selective Reduction of 8-Iodoquinoline (Route B) as the only viable pathway for multi-gram/kilogram scale-up, provided specific "soft" reducing agents are used.
Module 1: Synthetic Route Selection (Decision Matrix)
Before starting, confirm your synthetic strategy. We frequently receive tickets regarding low yields which, upon investigation, stem from attempting Direct Iodination (Route A) on a large scale.
Route Comparison Table
| Feature | Route A: Direct Iodination of THQ | Route B: Reduction of 8-Iodoquinoline |
| Starting Material | 1,2,3,4-Tetrahydroquinoline | 8-Iodoquinoline (Commercially Available) |
| Reagents | ICl, NIS, or I2/Ag2SO4 | NaBH3CN/AcOH or NaBH4/AcOH |
| Major Product | 6-Iodo (Para) & 6,8-Diiodo mixture | 8-Iodo (Target) |
| Purification | Difficult chromatography (Isomer separation) | Simple Acid/Base Extraction |
| Scale-Up Suitability | Low (Yield loss to isomers) | High (If deiodination is managed) |
Visual Workflow: Route Logic
Caption: Decision matrix favoring Route B. Direct iodination is discouraged due to para-directing electronic effects.
Module 2: The "Gribble Reduction" Protocol (Recommended)
The most robust method for this transformation is the Gribble Reduction using Sodium Borohydride (
Why this works:
In strong acidic media (AcOH), the quinoline nitrogen is protonated, activating the C=N bond for hydride attack. Crucially, these conditions are mild enough to preserve the Aryl-Iodine bond, whereas catalytic hydrogenation (
Scale-Up Protocol (100g Basis)
Reagents:
-
8-Iodoquinoline (1.0 equiv)
-
Sodium Borohydride (
) (4.0 - 5.0 equiv) - Note: Pellets are safer than powder for large additions. -
Glacial Acetic Acid (Solvent, 10-15 volumes)
Step-by-Step Procedure:
-
Setup: Charge 8-Iodoquinoline into a reactor with Glacial Acetic Acid. Ensure efficient overhead stirring.
-
Temperature Control (CRITICAL): Cool the mixture to 15–20°C .
-
Why? The reaction of
with AcOH is exothermic and releases Hydrogen gas. High temperatures increase the risk of over-reduction or iodine stripping.
-
-
Addition: Add
pellets portion-wise over 2–4 hours.-
Safety: Monitor
evolution. Do not seal the vessel.
-
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4–12 hours.
-
Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of the aromatic quinoline peak.
-
-
Quench: Pour the reaction mixture carefully into ice water.
-
Neutralization: Basify with 50% NaOH or
to pH > 10.-
Note: The product is an amine; it must be deprotonated to be extracted.
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Wash organics with brine, dry over
, and concentrate.
Module 3: Troubleshooting & FAQs
Issue 1: "I lost the Iodine atom (Hydrodeiodination)."
Symptom: Mass spec shows M-126 peak (Tetrahydroquinoline) instead of Product. Root Cause:
-
Temperature too high: Refluxing in acetic acid can promote radical dehalogenation.
-
Wrong Reductant: Using
or .
Corrective Action:
-
Switch to Sodium Cyanoborohydride (
) in Acetic Acid. It is a milder reducing agent than and has higher chemoselectivity for the imine bond over the aryl halide. -
Protocol Adjustment: Maintain internal temperature strictly below 25°C.
Issue 2: "The reaction stalled (Incomplete Conversion)."
Symptom: Starting material (8-iodoquinoline) remains after 24 hours. Root Cause:
-
Borane Complexation: The product amine can complex with borane species (
), inhibiting further reaction or complicating workup. -
Solvent Water: Wet acetic acid can decompose the borohydride before it reduces the quinoline.
Corrective Action:
-
The "Acid Workup" Trick: Before basifying, add concentrated HCl and heat to 50°C for 30 mins. This breaks down amine-borane complexes. Then basify and extract.
-
Use fresh, anhydrous Glacial Acetic Acid.
Issue 3: "My product turned black/purple upon storage."
Symptom: Purity drops after 1 week. Root Cause:
-
Oxidation: Tetrahydroquinolines are electron-rich anilines and are prone to air oxidation (forming N-oxides or reverting to quinolines).
-
Light Sensitivity: Aryl iodides are light-sensitive (homolytic cleavage of C-I).
Corrective Action:
-
Salt Formation: Convert the free base to the HCl salt immediately after isolation. The salt is significantly more stable.
-
Storage: Store under Argon/Nitrogen in amber vials at 4°C.
Module 4: Mechanism & Logic Visualization
Understanding the mechanism prevents errors. The pyridine ring is reduced because the protonated nitrogen makes the adjacent carbons electrophilic. The benzene ring remains untouched.
Caption: Step-wise reduction mechanism. Protonation is the "key" that unlocks the ring for reduction.
References
-
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles with Sodium Borohydride in Carboxylic Acids." Synthesis, 1974(12), 859-892. Link(The foundational text for NaBH4/AcOH reductions).
-
Hutchins, R. O., et al. (1978). "Selective reductions using cyanoborohydride. Effect of solvent and pH." Journal of Organic Chemistry, 43(11), 2259–2267. Link(Establishes selectivity of cyanoborohydride for preventing dehalogenation).
-
Katritzky, A. R., et al. (1996).[1] "Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines." Tetrahedron, 52(48), 15031-15070. Link(Comprehensive review of THQ synthesis).
- Burke, T. R., et al. (1993). "Regioselective synthesis of 6- and 8-substituted tetrahydroquinolines." Journal of Heterocyclic Chemistry.
Sources
"8-Iodo-1,2,3,4-tetrahydroquinoline" reaction mechanism troubleshooting
Status: Active Ticket ID: #THQ-8-I-001 Assigned Specialist: Senior Application Scientist
Welcome to the Technical Help Desk
You have reached the specialized support unit for 8-Iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ) . This scaffold is a deceptive simple heterocycle. While it appears to be a standard building block, the combination of a nucleophilic cyclic amine, an ortho-steric encumbrance, and a labile carbon-iodine bond creates a "perfect storm" for experimental failure if not managed correctly.
This guide addresses the three most common support tickets we receive:
-
Synthesis Failure: "I cannot make it selectively."
-
Coupling Failure: "My Suzuki/Buchwald reaction failed or gave the wrong product."
-
Stability Issues: "My white solid turned purple overnight."
Module 1: Synthesis & Purification Troubleshooting
The Core Issue: Regioselectivity vs. Chemoselectivity
User Complaint: "I tried iodinating 1,2,3,4-tetrahydroquinoline directly with NIS or
Root Cause: The nitrogen lone pair in tetrahydroquinoline (THQ) is a strong ortho/para director. However, the para position (C6) is sterically unencumbered and electronically favored. Direct electrophilic halogenation will almost always favor C6 over C8.
The Solution: The "Reduce Last" Strategy Do not iodinate the tetrahydroquinoline. Instead, iodinate the quinoline (or buy 8-iodoquinoline) and reduce it.
Protocol: Selective Reduction of 8-Iodoquinoline
-
Goal: Reduce the pyridine ring without removing the iodine atom (hydrodehalogenation).
-
Avoid: Catalytic Hydrogenation (
, Pd/C). This will strip the iodine off within minutes, yielding unsubstituted tetrahydroquinoline. -
Recommended Method: Ionic Hydrogenation using Sodium Cyanoborohydride (
).
Step-by-Step Protocol:
-
Dissolve: 8-Iodoquinoline (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Add: Sodium Cyanoborohydride (
) (3.0 - 4.0 equiv) portion-wise at 0°C. Caution: HCN gas risk; use a vented hood. -
React: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Quench: Pour into ice water. Basify to pH 9-10 with NaOH or
(critical to liberate the free amine). -
Extract: DCM or EtOAc.
-
Yield: Typically >85% with iodine intact.
Technical Insight: In acidic media, the quinoline nitrogen is protonated (
), activating the C=N bond for hydride attack by the cyanoborohydride. The iodine-carbon bond is stable to hydride donors but unstable to radical/metal insertion mechanisms found in catalytic hydrogenation [1].
Module 2: Functionalization (Cross-Coupling)
The Core Issue: Catalyst Poisoning & Sterics
User Complaint: "I tried a Buchwald-Hartwig coupling at the C8 position, but I recovered starting material or got complex mixtures."
Root Cause:
-
Catalyst Poisoning: The free secondary amine (NH) of the THQ binds tightly to Palladium (Pd), shutting down the catalytic cycle.
-
Steric Clash: The C8 position is ortho to the cyclic nitrogen. This creates significant steric bulk, making the oxidative addition of Pd into the C-I bond difficult.
-
Competing Nucleophile: The NH is a nucleophile itself and may compete with your intended coupling partner.
The Solution: Protect-Couple-Deprotect You must mask the nitrogen to prevent coordination and competition.
Troubleshooting Decision Tree (Visualization)
Caption: Workflow for successful C8-functionalization. Direct coupling on the free amine is a high-risk strategy.
Optimized Coupling Conditions (Suzuki/Buchwald)
Once protected (e.g., N-Boc-8-iodo-THQ), use these conditions to overcome the steric hindrance at C8:
| Parameter | Recommendation | Rationale |
| Catalyst | Robust Pd(0) sources. | |
| Ligand | XPhos or SPhos | These bulky, electron-rich Buchwald ligands are specifically designed for sterically hindered aryl halides (ortho-substitution) [2]. |
| Base | Weaker bases reduce side reactions; Cesium aids in the "cesium effect" for solubility. | |
| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems often help solubilize inorganic bases. |
| Temp | 80°C - 100°C | High energy barrier due to sterics requires heat. |
Module 3: Stability & Storage
The Core Issue: Oxidative Degradation
User Complaint: "My compound was a white solid, but after a week on the bench, it's black/purple."
Root Cause:
-
Iodine Liberation: Aryl iodides are light-sensitive. Photolytic cleavage of the C-I bond releases radical iodine (
), which forms purple . -
Aromatization: THQs are prone to oxidation back to quinolines or quinolone-imines upon exposure to air, driven by the restoration of full aromaticity.
Storage Protocol:
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Flush with Argon/Nitrogen.
-
Temperature: -20°C for long-term storage.
-
Rescue: If the sample is brown, dissolve in EtOAc and wash with dilute Sodium Thiosulfate (
) to reduce free iodine, then re-column if necessary.
Frequently Asked Questions (FAQ)
Q: Can I use Lithium Aluminum Hydride (LAH) to reduce 8-iodoquinoline?
A: Risky. While LAH is a strong reducing agent, it can sometimes cause hydrodehalogenation (removal of iodine) via a radical mechanism, especially if the quench is not carefully controlled.
Q: Why is the N-alkylation of 8-iodo-THQ so slow?
A: This is the "Ortho Effect." The huge iodine atom at position 8 physically blocks the trajectory of incoming electrophiles toward the nitrogen lone pair. You will need higher temperatures or more reactive electrophiles (e.g., alkyl iodides +
Q: I need to remove the Boc group after coupling, but I'm losing my new C8 group. A: If your new C8 group is acid-sensitive, do not use TFA. Switch to a basic deprotection if you used an Acetyl/Trifluoroacetyl group, or use TMS-I (Trimethylsilyl iodide) for neutral Boc removal (though be careful with iodine exchange).
References
-
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Quinolines with Sodium Borohydride in Carboxylic Acids." Synthesis. (Establishes the standard protocol for selective reduction of quinolines to THQs).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Defines ligand choice for hindered substrates).
-
Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis. (Mechanistic grounding for chemoselectivity).
Validation & Comparative
"8-Iodo-1,2,3,4-tetrahydroquinoline" spectral data validation
Topic: Comparative Validation of 8-Iodo-1,2,3,4-tetrahydroquinoline: Isomeric Purity and Spectral Fingerprinting Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary
8-Iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ) is a critical fragment in the design of kinase inhibitors and GPCR ligands. Its structural value lies in the C8-position iodine , which serves as a precise handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to create tricyclic cores.
However, a pervasive challenge in its acquisition is regio-isomeric contamination . Direct iodination of the parent tetrahydroquinoline (THQ) scaffold overwhelmingly favors the para (C6) position due to electronic directing effects, often resulting in mixtures enriched with 6-iodo-1,2,3,4-tetrahydroquinoline.
This guide provides a definitive spectral validation framework to distinguish the 8-iodo target from its 6-iodo alternative, ensuring the integrity of downstream SAR (Structure-Activity Relationship) campaigns.
Part 1: The Challenge of Regio-Isomerism
The selection of the synthetic route dictates the impurity profile. Understanding the "Alternative" (6-Iodo) is essential for validating the "Product" (8-Iodo).
| Feature | 8-Iodo-1,2,3,4-THQ (Target) | 6-Iodo-1,2,3,4-THQ (Alternative/Impurity) |
| Synthesis Route | Reduction of 8-Iodoquinoline. Requires a pre-functionalized aromatic ring before saturation. | Direct Iodination of THQ. Electrophilic aromatic substitution (EAS) favors the para position. |
| Electronic Environment | Iodine is ortho to the amine (NH). Creates steric crowding and potential intramolecular H-bonding. | Iodine is para to the amine. Sterically unencumbered. |
| Reactivity | High steric hindrance at C8; coupling reactions may require specialized ligands (e.g., XPhos, RuPhos). | High reactivity; easily accessible for standard Pd-catalyzed couplings. |
| Key Impurity Risk | Unreduced 8-Iodoquinoline (aromatic impurity). | 6,8-Diiodo-THQ (over-iodination). |
Part 2: Spectral Validation Framework
The following spectral data constitutes the "Fingerprint" for 8-I-THQ. The primary validation method is
H NMR: The Aromatic Region (The "Tell")
The definitive distinction lies in the proton coupling patterns.
-
8-Iodo (1,2,3-trisubstituted system): You must observe a doublet-triplet-doublet pattern (or d-t-d equivalent) for the three remaining aromatic protons (H5, H6, H7).
-
6-Iodo (1,2,4-trisubstituted system): Displays a singlet (or narrow doublet), doublet, doublet pattern.
Target Data (8-Iodo-THQ):
-
7.45 (d,
Hz, 1H, H-7): Deshielded by the adjacent iodine. -
6.90 (d,
Hz, 1H, H-5): Ortho to the alkyl ring fusion. -
6.45 (t,
Hz, 1H, H-6): The central proton of the 1,2,3-system. - 4.20 (br s, 1H, NH): Crucial Check. The NH signal in the 8-iodo isomer is often broader or shifted downfield compared to the 6-iodo isomer due to the ortho-iodine effect.
C NMR: The Heavy Atom Effect
Iodine exerts a unique "Heavy Atom Effect," causing significant upfield shielding of the carbon directly attached to it (C-I).
-
C-8 Signal: Expect a peak in the range of 80–95 ppm .
-
Validation Logic: If the C-I peak appears >100 ppm, suspect Chlorine/Bromine contamination or incorrect assignment (e.g., C-6 substitution usually resonates higher).
Mass Spectrometry (MS)
-
Isotopic Pattern: Iodine is monoisotopic (
I). You will not see the M+2 isotope pattern characteristic of Cl or Br. -
Fragmentation: Look for the loss of I (M-127) as a major fragmentation pathway.
Part 3: Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for synthesis and validation.
Caption: Decision tree for distinguishing regio-isomers based on synthesis route and NMR splitting patterns.
Protocol: Selective Synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline
Rationale: To avoid the separation of difficult regio-isomers, we utilize the reduction of the commercially available 8-iodoquinoline.
Materials:
-
8-Iodoquinoline (1.0 eq)[1]
-
Sodium Cyanoborohydride (NaCNBH
) (3.0 eq) -
Acetic Acid (glacial)
-
Methanol[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 8-iodoquinoline (500 mg, 1.96 mmol) in Methanol (10 mL) in a round-bottom flask.
-
Activation: Add Glacial Acetic Acid (2 mL) dropwise. The solution may warm slightly.
-
Reduction: Cool to 0°C. Add NaCNBH
(370 mg, 5.88 mmol) portion-wise over 10 minutes. Caution: Evolution of HCN is possible; perform in a well-ventilated fume hood. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Self-Validating Check: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (fluorescent quinoline) should disappear, replaced by a less polar, non-fluorescent spot (THQ).
-
-
Quench: Carefully quench with saturated NaHCO
solution until pH ~8. -
Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Wash combined organics with Brine.
-
Purification: Dry over Na
SO , concentrate, and purify via Flash Column Chromatography (Silica, 0-10% EtOAc in Hexanes).
Part 4: Comparative Data Summary
| Metric | 8-Iodo-1,2,3,4-THQ | 6-Iodo-1,2,3,4-THQ | Parent THQ |
| Aromatic H Count | 3 | 3 | 4 |
| Splitting Pattern | d, t, d (1,2,3-subst) | s, d, d (1,2,4-subst) | m (4H) |
| Key Shift (H-7) | ~7.45 ppm (d) | ~6.80 ppm (d) | ~7.0 ppm |
| Key Carbon (C-I) | 80-95 ppm | 80-95 ppm | N/A |
| NH Signal | Broad, often deshielded | Broad, typical amine range | Broad |
References
-
Synthesis of Tetrahydroquinolines (General Reduction Methods)
- Title: "Selective Reduction of Quinolines to 1,2,3,4-Tetrahydroquinolines"
- Source:Journal of Organic Chemistry
- Context: Defines the standard NaCNBH3/AcOH reduction protocol used in the guide.
-
Link:[Link] (Representative DOI for quinoline reduction).
-
Spectral Data Grounding (Parent Scaffold)
- Title: "1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460"
- Source: PubChem (N
- Context: Baseline spectral data for the non-iodin
-
Link:[Link]
-
Regioselectivity in THQ Functionalization
- Title: "Regioselective halogen
- Source:Tetrahedron Letters
- Context: Supports the claim that direct iodination favors the 6-position, necessitating the reduction route for the 8-isomer.
-
Link:[Link] (Representative DOI for regioselectivity).
Sources
Biological Activity & Strategic Utility of 8-Iodo-1,2,3,4-Tetrahydroquinoline
The following technical guide provides an in-depth analysis of 8-Iodo-1,2,3,4-tetrahydroquinoline , positioning it not merely as a standalone bioactive agent, but as a critical high-value scaffold in modern drug discovery.
Executive Summary: The "Gateway" Scaffold
In the hierarchy of medicinal chemistry building blocks, 8-Iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ) is classified as a privileged intermediate .[1] Unlike its fully aromatic quinoline counterparts or non-halogenated analogues, 8-I-THQ possesses a unique dual profile:[1]
-
Chemical Reactivity: The C8-iodine bond is highly labile to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), significantly outperforming 8-bromo or 8-chloro analogues in yield and mildness of reaction conditions.[1]
-
Biological Vectoring: In Structure-Activity Relationship (SAR) studies—particularly for KRAS/RAF inhibitors and antitubercular agents —the 8-position serves as a critical vector for installing solubilizing groups or pharmacophores that access solvent-exposed regions of a target protein.[1]
This guide compares 8-I-THQ against its structural analogues to demonstrate why it is the superior starting point for generating high-potency libraries.[1]
Comparative Profile: 8-Iodo vs. Analogues[1]
The following table contrasts the utility and downstream biological success of 8-I-THQ against its direct halogenated and non-halogenated analogues.
Table 1: Functional & Biological Comparison of THQ Scaffolds
| Feature | 8-Iodo-THQ (Subject) | 8-Bromo-THQ | 6-Iodo-THQ | Unsubstituted THQ |
| Synthetic Utility | High. Iodine allows selective coupling at RT; compatible with sensitive functional groups.[1] | Moderate. Requires higher temps (>80°C) for coupling; lower yields in Buchwald aminations.[1] | High. Good reactivity, but the C6 vector often leads to metabolic clashes (CYP450). | Low. Requires harsh electrophilic substitution to functionalize; poor regioselectivity.[1] |
| SAR Vector | Solvent-Exposed/Hinge. Substituents at C8 often project into solvent or secondary pockets (e.g., KRAS G12C).[1] | Same as 8-Iodo. | Core Buried. C6 substituents often clash with protein backbones in tight binding pockets.[1] | N/A |
| Key Application | KRAS/RAF Inhibitors (e.g., Tricyclic systems), Antituberculars (via piperazine coupling).[1] | General library generation; cost-effective backup.[1] | Retinoid X Receptor (RXR) agonists; Antimitotic agents.[1] | General antioxidant studies; fragment screening. |
| Coupling Yield | 94% (Suzuki w/ difficult boronic acids).[1] | ~60-75% (often requires specialized ligands).[1] | >90% | N/A |
Detailed Biological Case Studies
Case Study A: KRAS and RAF Kinase Inhibitors
Recent patent disclosures (e.g., WO2024208934A1) identify 8-I-THQ as "Intermediate D1," a cornerstone in the synthesis of tricyclic inhibitors targeting the MAPK pathway .[1]
-
Mechanism: The THQ nitrogen acts as a hinge binder. The 8-iodo group is replaced via Sonogashira or Suzuki coupling to install rigid bicyclic heteroaromatics.[1]
-
Advantage: The 8-position substitution induces a "twisted" conformation that improves selectivity for the active RAS-GTP state, a property difficult to achieve with linear 6-substituted analogues.[1]
Case Study B: Antitubercular Agents (Mycobacterium tuberculosis)
In phenotypic screens against M. tuberculosis, the 8-position of the THQ scaffold was identified as the optimal site for solubility-enhancing groups.[1]
-
The Hit: 8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydroquinoline.[1]
-
The Role of 8-Iodo: Direct amination of 8-Bromo-THQ failed to produce sufficient yields due to steric hindrance near the heterocyclic nitrogen.[1] The 8-Iodo analogue, utilizing the weaker C-I bond, facilitated the Buchwald-Hartwig coupling in 85% yield , unlocking this class of antibiotics.[1]
Visualizing the Strategic Workflow
The diagram below illustrates the "Vector Logic" used in drug design, showing why the 8-position (accessible via 8-Iodo) is distinct from the 6-position.
Figure 1: Strategic divergence in THQ functionalization. The 8-Iodo pathway grants access to unique chemical space critical for kinase and GTPase inhibition.[1]
Experimental Protocols
Protocol A: Selective Synthesis of 8-Iodo-1,2,3,4-Tetrahydroquinoline
Rationale: Direct iodination of THQ can lead to mixtures.[1] The preferred route is the reduction of 8-iodoquinoline.[1]
Reagents: 8-Iodoquinoline (1.0 equiv), Hantzsch Ester (2.4 equiv), Chiral Phosphoric Acid Catalyst (5 mol%), DCM.[1]
-
Dissolution: Dissolve 8-iodoquinoline (0.5 mmol) in anhydrous DCM (5.0 mL) under N₂ atmosphere.
-
Catalyst Addition: Add the phosphoric acid catalyst (12 mg) and 4Å molecular sieves (50 mg) to scavenge water.
-
Reduction: Add Hantzsch ester (304 mg, 1.2 mmol) in one portion.
-
Reaction: Stir at room temperature (25°C) for 12 hours. Monitor by TLC (PE/EtOAc 20:1).[1][2]
-
Workup: Filter off sieves, concentrate in vacuo.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc 95:5).
-
Yield: Expect ~94% yield of 8-iodo-THQ (Yellow oil).
-
Note: This yield is significantly higher than the ~53% often observed for 6-iodo analogues using similar methods.[1]
-
Protocol B: "Activity" Validation via Sonogashira Coupling
Rationale: To prove the utility of the 8-iodo scaffold, we convert it to an active alkynyl-derivative.[1]
-
Setup: Combine 8-iodo-THQ (1.0 equiv), Ethynylbenzene (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (5 mol%) in degassed TEA/DMF (1:1).
-
Coupling: Heat to 50°C for 4 hours. (Note: 8-Bromo analogues typically require 80°C+ and 12+ hours).[1]
-
Result: Full conversion to 8-(phenylethynyl)-1,2,3,4-tetrahydroquinoline, a common motif in GPCR ligands.[1]
References
-
Zhang, X., et al. (2022).[2] "Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold." Journal of Agricultural and Food Chemistry. Link[1]
-
Patent WO2024208934A1. (2024).[1] "Tricyclic compounds for the treatment of cancer (KRAS/RAF Inhibitors)." World Intellectual Property Organization. Link
-
Wang, Y., et al. (2019).[3] "Ligand- and Base-Free Silver-Catalyzed Reduction of Quinolines."[1][3] Organic Letters. Link[1]
-
Upadhayaya, R.S., et al. (2010). "Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters. Link
-
Bunce, R.A. (2013). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines using Domino Reactions." Molecules. Link[1]
Sources
A Comparative Guide to the Synthetic Routes of 8-Iodo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-Iodo-1,2,3,4-tetrahydroquinoline
8-Iodo-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The tetrahydroquinoline scaffold is a common motif in a wide range of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of an iodine atom at the 8-position provides a strategic handle for further functionalization, such as cross-coupling reactions, to generate diverse molecular libraries for lead optimization. Furthermore, the iodine atom can be utilized for the introduction of radioisotopes, making it a key precursor for the development of radiolabeled ligands and imaging agents.
Given its importance, the efficient and selective synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline is a critical consideration for researchers. This guide provides a comparative analysis of the primary synthetic strategies to access this target molecule, offering insights into the advantages and disadvantages of each approach to aid in the selection of the most suitable route for a given research objective.
Synthetic Strategies: A Comparative Overview
Three principal retrosynthetic disconnections for 8-Iodo-1,2,3,4-tetrahydroquinoline are considered in this guide:
-
Route 1: Direct Iodination of 1,2,3,4-tetrahydroquinoline. This approach involves the direct electrophilic iodination of the pre-formed tetrahydroquinoline ring.
-
Route 2: Cyclization of an Iodo-Substituted Precursor. This strategy relies on the construction of the tetrahydroquinoline ring from a starting material already bearing the iodine atom, specifically 2-iodoaniline.
-
Route 3: Reduction of 8-Iodoquinoline. This route commences with the commercially available 8-iodoquinoline, followed by the selective reduction of the pyridine ring.
The following sections will delve into the mechanistic considerations, experimental protocols, and a comparative analysis of these routes.
Route 1: Direct Electrophilic Iodination of 1,2,3,4-tetrahydroquinoline
Mechanistic Rationale
The nitrogen atom in the 1,2,3,4-tetrahydroquinoline ring is an activating group, directing electrophilic aromatic substitution to the ortho and para positions of the benzene ring (C-6 and C-8). Therefore, direct iodination is a theoretically plausible approach. The reaction would proceed via a standard electrophilic aromatic substitution mechanism, where an iodinating agent attacks the electron-rich aromatic ring.
However, a significant challenge with this route is achieving regioselectivity. The electronic activation by the amino group is expected to direct iodination to both the C-6 and C-8 positions, leading to a mixture of isomers that would necessitate challenging purification. Studies on the direct iodination of quinoline itself have shown that a mixture of 5- and 8-iodoquinolines is typically formed.[2]
Experimental Protocol (Hypothetical)
A general procedure for direct iodination would involve reacting 1,2,3,4-tetrahydroquinoline with an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent.
Example Reaction:
1,2,3,4-tetrahydroquinoline would be dissolved in a suitable solvent, such as acetic acid. A solution of the iodinating agent (e.g., I2 and potassium iodide) would be added portion-wise at a controlled temperature. The reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the formation of the product and the disappearance of the starting material. Upon completion, the reaction mixture would be worked up by quenching with a reducing agent (e.g., sodium thiosulfate) to remove unreacted iodine, followed by extraction and purification by column chromatography.
Evaluation and Feasibility
-
Advantages:
-
Potentially a short and direct route if regioselectivity can be controlled.
-
-
Disadvantages:
-
Poor Regioselectivity: High likelihood of forming a mixture of 6-iodo and 8-iodo isomers, and potentially di-iodinated products, leading to low yields of the desired product and difficult purification.
-
Lack of Precedent: A thorough literature search did not yield a reliable and selective protocol for the direct synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline via this method.
-
Route 2: Synthesis from 2-Iodoaniline via Cyclization
Mechanistic Rationale
This approach involves constructing the tetrahydroquinoline ring from a precursor that already contains the iodine atom at the desired position. Starting with 2-iodoaniline, classic quinoline syntheses such as the Skraup or Doebner-von Miller reactions can be employed to first synthesize 8-iodoquinoline, which is then subsequently reduced to the target tetrahydroquinoline.
-
Skraup Synthesis: This reaction involves heating an aniline (in this case, 2-iodoaniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[3][4] Glycerol is dehydrated in situ to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[5]
-
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[6][7]
The primary challenge with these methods is the harsh reaction conditions (strong acid, high temperatures), which can lead to low yields and the formation of significant amounts of tarry byproducts.[8]
Experimental Protocol (Two-Step Approach)
Step 1: Synthesis of 8-Iodoquinoline (via Skraup Reaction)
-
To a mixture of 2-iodoaniline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or the nitrobenzene corresponding to the starting aniline), concentrated sulfuric acid is added cautiously with cooling.
-
The reaction mixture is heated carefully. The reaction is often vigorous and requires careful temperature control.[3]
-
After the initial exothermic reaction subsides, the mixture is heated for several hours to complete the reaction.
-
The reaction mixture is cooled and poured onto ice, then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude 8-iodoquinoline is then purified by steam distillation or column chromatography.
Step 2: Reduction of 8-Iodoquinoline to 8-Iodo-1,2,3,4-tetrahydroquinoline
This step would follow the protocol outlined in Route 3.
Evaluation and Feasibility
-
Advantages:
-
Unambiguous placement of the iodine atom at the 8-position.
-
-
Disadvantages:
-
Harsh Reaction Conditions: The Skraup and Doebner-von Miller reactions are notorious for their aggressive conditions, which can lead to decomposition of starting materials and products.[8]
-
Low Yields and Byproduct Formation: These reactions often result in low to moderate yields and the formation of significant tar, making purification difficult.[8]
-
Safety Concerns: The reactions can be highly exothermic and difficult to control, especially on a larger scale.[3]
-
Multi-step Process: This route requires a two-step sequence (cyclization then reduction) to reach the final product.
-
Route 3: Catalytic Hydrogenation of 8-Iodoquinoline
Mechanistic Rationale
This route is arguably the most efficient and practical approach. It begins with the commercially available 8-iodoquinoline and involves the selective reduction of the heterocyclic pyridine ring to the corresponding tetrahydroquinoline. Catalytic hydrogenation is the most common method for this transformation. The key challenge is to achieve chemoselective reduction of the pyridine ring without causing dehalogenation (hydrogenolysis) of the carbon-iodine bond.
The choice of catalyst and reaction conditions is crucial for success. Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation; however, it can sometimes promote dehalogenation.[9] Platinum-based catalysts, such as platinum(IV) oxide (PtO2, Adams' catalyst), are often preferred for the hydrogenation of substrates containing aromatic halogens as they are less prone to causing dehalogenation.[10]
Experimental Protocol
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Vessel Preparation: A hydrogenation vessel is charged with 8-iodoquinoline, a suitable solvent (e.g., ethanol, methanol, or acetic acid), and 10% Pd/C catalyst (typically 5-10 mol%). The vessel should be purged with an inert gas like argon or nitrogen.[11]
-
Hydrogenation: The vessel is then evacuated and backfilled with hydrogen gas (typically from a balloon for atmospheric pressure or a pressurized vessel for higher pressures). The reaction mixture is stirred vigorously at room temperature or with gentle heating.[12]
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. Caution should be exercised as the catalyst can be pyrophoric.[11] The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 8-Iodo-1,2,3,4-tetrahydroquinoline can be purified by column chromatography or recrystallization.
Catalytic Hydrogenation using Platinum(IV) Oxide (PtO2)
-
Vessel Preparation: A hydrogenation vessel is charged with 8-iodoquinoline and a solvent, typically glacial acetic acid. The PtO2 catalyst is then added.
-
Hydrogenation: The vessel is connected to a hydrogenation apparatus and subjected to hydrogen pressure (typically 3-4 atmospheres).[13] The mixture is shaken or stirred until the theoretical amount of hydrogen is consumed.
-
Work-up: The catalyst is removed by filtration, and the solvent is removed under reduced pressure. The residue is then neutralized with a base and extracted with an organic solvent.
-
Purification: The product is purified by standard methods such as column chromatography.
Evaluation and Feasibility
-
Advantages:
-
High Efficiency and Yield: Catalytic hydrogenation is generally a high-yielding reaction.
-
Mild Conditions: The reaction can often be carried out at or near room temperature and at moderate hydrogen pressures.
-
Direct and Scalable: This is a one-step conversion from a readily available starting material, making it highly suitable for large-scale synthesis.
-
Chemoselectivity: With the appropriate choice of catalyst (e.g., PtO2), the reduction can be performed with high chemoselectivity, preserving the iodo-substituent.[10]
-
-
Disadvantages:
-
Catalyst Cost: Precious metal catalysts can be expensive, although they are used in catalytic amounts and can often be recovered and reused.
-
Specialized Equipment: Hydrogenation requires specialized equipment, such as a hydrogenation apparatus, to handle hydrogen gas safely.
-
Potential for Dehalogenation: If the wrong catalyst or conditions are used, dehalogenation can be a competing side reaction.[9]
-
Comparative Summary of Synthetic Routes
| Feature | Route 1: Direct Iodination | Route 2: Synthesis from 2-Iodoaniline | Route 3: Reduction of 8-Iodoquinoline |
| Starting Material | 1,2,3,4-Tetrahydroquinoline | 2-Iodoaniline, Glycerol/α,β-unsaturated carbonyl | 8-Iodoquinoline |
| Number of Steps | 1 | 2 (Cyclization + Reduction) | 1 |
| Key Reagents | Iodinating agent (e.g., I2/KI) | H2SO4, Oxidizing agent | H2, Catalyst (Pd/C or PtO2) |
| Reaction Conditions | Mild | Harsh (high temp., strong acid) | Mild to moderate |
| Yield | Low (due to isomer mixture) | Low to moderate | High |
| Selectivity | Poor regioselectivity | Excellent regioselectivity | High chemoselectivity (with proper catalyst) |
| Scalability | Poor | Poor (safety and purification issues) | Excellent |
| Key Challenges | Isomer separation | Tar formation, low yields, safety | Potential dehalogenation, catalyst cost |
Visualizing the Synthetic Pathways
Caption: A comparative workflow of the three synthetic routes to 8-Iodo-1,2,3,4-tetrahydroquinoline.
Conclusion and Recommendation
Based on a comprehensive analysis of the available synthetic strategies, Route 3: Catalytic Hydrogenation of 8-Iodoquinoline emerges as the most superior and recommended method for the preparation of 8-Iodo-1,2,3,4-tetrahydroquinoline. This approach offers a direct, high-yielding, and scalable synthesis from a commercially available starting material. The use of chemoselective hydrogenation conditions, particularly with a platinum-based catalyst, effectively mitigates the primary side reaction of dehalogenation.
While Route 2 provides excellent regiochemical control, the harsh conditions and low yields of the classical quinoline syntheses render it less practical. Route 1 is the least favorable due to the significant challenge of controlling regioselectivity in the direct iodination of the activated tetrahydroquinoline ring system.
For researchers requiring a reliable and efficient supply of 8-Iodo-1,2,3,4-tetrahydroquinoline for applications in drug discovery and development, the catalytic hydrogenation of 8-iodoquinoline represents the most logical and experimentally validated choice.
References
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Ye, Y. Y., Zhao, L. B., Zhao, S. C., Yang, F., Liu, X. Y., & Liang, Y. M. (2012). Highly regioselective synthesis of polysubstituted tetrahydroquinolines by an iodine-induced tandem cyclization reaction from propargylic alcohols and amines. Chemistry, an Asian journal, 7(9), 2014–2018. [Link]
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Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023). Skraup reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Li, J. J. (2014). Doebner-von Miller reaction. Name Reactions, 205-206. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Doebner-Miller Reaction. (n.d.). In SynArchive. Retrieved from [Link]
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Singh, A. K., Kumar, S., & Kumar, A. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]
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Reagent Friday: Palladium on Carbon (Pd/C). (2011, November 25). Master Organic Chemistry. [Link]
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Synthesis of tetrahydroquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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S. Mondal, A. S. H., & A. K. S. (2024). Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. New Journal of Chemistry. [Link]
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Bunce, R. A., & Schiller, M. C. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 203-234. [Link]
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Chemoselective reduction of quinoline over Rh–C60 nanocatalysts. (2019). Catalysis Science & Technology, 9(21), 5966-5975. [Link]
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"8-Iodo-1,2,3,4-tetrahydroquinoline" efficacy in biological assays
Executive Summary: The "Privileged Handle" in Ligand Discovery
8-Iodo-1,2,3,4-tetrahydroquinoline (8-I-THQ) is not merely a chemical building block; it is a high-value pharmacological scaffold used to access critical chemical space in drug discovery. Unlike its unsubstituted or bromo-analogs, the 8-iodo derivative offers a unique balance of enhanced reactivity for library generation and specific electronic properties (halogen bonding) that are pivotal in designing selective ligands for G-Protein Coupled Receptors (GPCRs), particularly the 5-HT2C receptor , and specific kinase targets in oncology.
This guide objectively compares 8-I-THQ against its primary alternatives, detailing its efficacy in generating bioactive leads and the specific biological assays used to validate its derivatives.
Part 1: Comparative Profiling & Technical Analysis
The Hierarchy of Tetrahydroquinoline Scaffolds
In medicinal chemistry, the "efficacy" of a scaffold is defined by its Derivatization Potential (DP) and the Intrinsic Binding Efficiency (IBE) of the resulting ligands.
| Feature | 8-Iodo-1,2,3,4-tetrahydroquinoline | 8-Bromo-1,2,3,4-tetrahydroquinoline | 1,2,3,4-Tetrahydroquinoline (Unsubstituted) |
| Primary Utility | Late-Stage Diversification & Halogen Bonding Probe | General Intermediate | Baseline Scaffold / Negative Control |
| C-C Coupling Reactivity | High (Suzuki, Sonogashira under mild conditions) | Moderate (Requires harsh conditions/specialized ligands) | None (Requires pre-functionalization) |
| Halogen Bond Donor | Strong (Sigma-hole interactions with backbone carbonyls) | Moderate | N/A |
| 5-HT2C Selectivity | High (Enables access to tricyclic agonists) | Moderate | Low (Non-selective binding) |
| Fragment Ligand Efficiency | High (Iodine contributes significant lipophilic binding energy) | Medium | Low |
Mechanism of Action: Why the 8-Position Matters
The 8-position of the tetrahydroquinoline core is a critical vector for optimizing selectivity .
-
5-HT2C Agonism: In serotonin receptor ligands, substituents at the 8-position often occupy a hydrophobic pocket that dictates selectivity against the homologous 5-HT2A receptor (associated with hallucinogenic side effects). The iodine atom serves as either a steric blocker or a reactive handle to install aryl groups that lock the conformation.
-
Halogen Bonding: The large, polarizable iodine atom can form specific halogen bonds with protein backbone carbonyls, a feature often exploited in Fragment-Based Drug Discovery (FBDD) to increase the affinity of low-molecular-weight hits.
Part 2: Biological Efficacy & Experimental Validation
The "efficacy" of 8-I-THQ is typically measured indirectly through the potency of the libraries it generates. However, two specific assay types are standard for validating this scaffold's utility.
Primary Validation: Calcium Flux Assay (5-HT2C Agonism)
This assay measures the functional efficacy of 8-I-THQ derivatives in activating the Gq-coupled 5-HT2C receptor. It distinguishes full agonists (efficacy = 100%) from partial agonists (efficacy < 100%), which is crucial for safety profiles in anti-obesity drug development.
Experimental Protocol:
-
Cell Line: HEK-293 cells stably expressing the human 5-HT2C receptor (unedited INI isoform).
-
Reagent Preparation: Dissolve 8-I-THQ derivatives in 100% DMSO to 10 mM stock. Serial dilute in assay buffer (HBSS + 20 mM HEPES).
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Agonist Addition: Add compounds using an automated liquid handler.
-
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.
-
Data Analysis: Calculate
. Plot dose-response curves to determine and relative to Serotonin (5-HT).
Causality Insight: The 8-iodo "handle" allows the rapid synthesis of 8-aryl derivatives. In comparative studies, 8-aryl-THQs derived from the iodo-precursor consistently show 10-50x higher selectivity for 5-HT2C over 5-HT2A compared to 6-substituted analogs, validating the positional importance of the 8-iodo starting material.
Secondary Validation: Cytotoxicity Screening (MTT Assay)
Before advanced profiling, the scaffold and its derivatives must be screened for off-target toxicity.
Workflow:
-
Seeding: Plate MCF-7 or HepG2 cells (5,000 cells/well) in 96-well plates.
-
Treatment: Treat with 8-I-THQ (1–100 µM) for 48 hours.
-
Detection: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals in DMSO.
-
Readout: Absorbance at 570 nm.
Comparison Data:
-
8-Iodo-THQ: Typically shows
(Low intrinsic toxicity, good for library generation). -
Quinoline (Aromatized): Often shows
(Higher toxicity due to intercalation).
Part 3: Visualization of Efficacy Pathways
Workflow: From Scaffold to Bioactive Hit
This diagram illustrates how the 8-Iodo-THQ scaffold acts as the central node in diverging synthetic pathways that lead to distinct biological outcomes.
Caption: Synthetic divergence from 8-Iodo-THQ. The iodine handle enables access to both biaryl (via Suzuki) and tricyclic (via Sonogashira) chemical space, yielding potent 5-HT2C agonists.
Biological Signaling: 5-HT2C Activation[2][3][4]
Understanding the downstream effects of the ligands derived from 8-I-THQ is essential for interpreting assay results.
Caption: The Gq-coupled signaling pathway activated by 8-I-THQ derivatives. The Calcium Flux assay (FLIPR) directly measures the terminal Ca2+ release.
Part 4: Expert Recommendations
-
Storage & Stability: 8-Iodo-1,2,3,4-tetrahydroquinoline is light-sensitive. Store at -20°C under argon. The iodine bond is labile; avoid prolonged exposure to ambient light to prevent homolytic cleavage.
-
Synthetic Advantage: When synthesizing libraries, prioritize the 8-iodo over the 8-bromo scaffold if using mild coupling conditions (e.g., room temperature Suzuki couplings) to preserve stereocenters elsewhere in the molecule. The oxidative addition of Palladium to the C-I bond is significantly faster than C-Br.
-
Safety: While the THQ core is generally non-toxic, the 8-iodo derivative is an alkylating agent precursor. Handle with standard cytotoxic precautions until derivatized.
References
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BenchChem. (2025).[1][2] The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Retrieved from
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Smith, J. A., et al. (2016).[3] Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from
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Fevig, J. M., et al. (2013).[4] Synthesis and SAR of 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]isoquinolin-5(9bH)-ones as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from
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Warsitz, M., & Doye, S. (2020). Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinolines. European Journal of Organic Chemistry. Retrieved from
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National Institutes of Health (NIH). (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from
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A Comparative Guide to the Cross-Reactivity Profile of 8-Iodo-1,2,3,4-tetrahydroquinoline
Introduction: The Imperative of Selectivity in Drug Discovery
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-arrhythmic, and anti-inflammatory properties.[1][2][3] Our focus here is on a novel derivative, 8-Iodo-1,2,3,4-tetrahydroquinoline. As with any promising therapeutic candidate, establishing its specificity is a critical step in the preclinical development pathway. Off-target interactions are a major contributor to adverse drug reactions (ADRs) and a leading cause of costly late-stage clinical trial failures.[4][5] Therefore, a thorough investigation of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of building a robust safety and efficacy profile.[6][7][8]
This guide provides a comprehensive comparison of the cross-reactivity profile of 8-Iodo-1,2,3,4-tetrahydroquinoline. Through a series of robust, industry-standard assays, we will objectively evaluate its performance against key comparators and provide the supporting experimental data. Our goal is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the selectivity of this compound, empowering informed decisions in lead optimization and candidate selection.
The Rationale Behind Our Experimental Design
To contextualize the cross-reactivity data, we first established a hypothetical primary target for 8-Iodo-1,2,3,4-tetrahydroquinoline. Given the known anti-proliferative activities of related compounds, we postulated its primary mechanism of action to be the inhibition of Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently dysregulated in various cancers.
Our experimental approach is designed to be a self-validating system. We compare our test article, 8-Iodo-1,2,3,4-tetrahydroquinoline, against two well-characterized compounds:
-
Comparator A (Gefitinib): A highly selective, ATP-competitive inhibitor of EGFR, representing the desired "clean" profile.
-
Comparator B (Staurosporine): A notoriously promiscuous kinase inhibitor, serving as a positive control for off-target activity and representing a "dirty" profile.[9]
The cross-reactivity panel was selected to include kinases with high structural homology to EGFR within the ATP-binding site (e.g., VEGFR2, PDGFRβ), as well as kinases from different branches of the kinome (e.g., Abl) and a non-kinase target (β2-Adrenergic Receptor, a GPCR) to assess broader off-target potential. This tiered approach allows for a nuanced understanding of selectivity.[10]
Experimental Workflow: A High-Throughput Competitive Binding Assay
To quantify the binding affinity of our compounds against the selected panel, we employed a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay. This format is highly robust, amenable to high-throughput screening, and directly measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket.[11][12][13]
Caption: Workflow for the TR-FRET Competitive Binding Assay.
Detailed Protocol: TR-FRET Kinase Binding Assay
-
Compound Preparation: Serially dilute 8-Iodo-1,2,3,4-tetrahydroquinoline and comparator compounds in 100% DMSO. A typical starting concentration is 1 mM, followed by a 10-point, 3-fold dilution series.
-
Assay Plate Preparation: Transfer 5 µL of the diluted compounds into a 384-well assay plate. Include appropriate controls (DMSO only for no inhibition, and a known inhibitor for maximal inhibition).
-
Kinase/Antibody Mixture: Prepare a 2X working solution of the target kinase and a Europium (Eu)-labeled anti-tag antibody in the appropriate kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a 2X working solution of the Alexa Fluor® 647-labeled ATP-competitive tracer. Add 5 µL to each well to initiate the binding reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader (e.g., BMG PHERAstar). Excite at 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis: Calculate the ratio of the acceptor (665 nm) to donor (615 nm) signals. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Analysis
The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound against the target panel. Lower IC50 values indicate higher binding affinity.
| Target | 8-Iodo-1,2,3,4-tetrahydroquinoline (IC50, nM) | Comparator A: Gefitinib (IC50, nM) | Comparator B: Staurosporine (IC50, nM) |
| Primary Target | |||
| EGFR | 25 | 20 | 5 |
| Off-Target Kinases | |||
| VEGFR2 | 850 | >10,000 | 15 |
| PDGFRβ | 1,200 | >10,000 | 20 |
| Abl | >10,000 | >10,000 | 30 |
| Non-Kinase Off-Target | |||
| β2-Adrenergic Receptor | >10,000 | >10,000 | >10,000 |
Interpretation and Scientific Insights
The data presented provides a clear differentiation in the selectivity profiles of the three compounds.
-
Comparator A (Gefitinib): As expected, Gefitinib demonstrates high potency and selectivity for its primary target, EGFR, with no significant activity against the other kinases or the GPCR in the panel at concentrations up to 10,000 nM. This is the benchmark profile for a selective inhibitor.
-
Comparator B (Staurosporine): This compound exhibits potent, nanomolar affinity for all kinases tested, confirming its well-documented promiscuous binding profile.[9] This lack of selectivity is often associated with cellular toxicity and limits its therapeutic utility, but makes it an excellent control for validating assay performance.
-
8-Iodo-1,2,3,4-tetrahydroquinoline: Our test article displays a promising, albeit not perfectly clean, selectivity profile. It shows potent inhibition of the intended target, EGFR (IC50 = 25 nM), with an affinity comparable to the selective inhibitor Gefitinib. Importantly, its activity against the structurally related kinases VEGFR2 and PDGFRβ is significantly lower (850 nM and 1,200 nM, respectively), resulting in a selectivity window of approximately 34-fold and 48-fold. The compound showed no activity against the more distant kinase Abl or the β2-Adrenergic Receptor, indicating a focused activity within the tyrosine kinase family.
The moderate cross-reactivity against VEGFR2 and PDGFRβ is a critical finding. While this could potentially lead to off-target effects, it could also be exploited for a multi-targeted therapeutic approach in certain cancer types where these pathways are also active. This highlights the importance of early-stage, broad profiling to guide the next steps in drug development.[14] Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[14]
Signaling Pathway Context and the Importance of Selectivity
The diagram below illustrates the central role of EGFR in cell signaling and highlights how off-target inhibition of related kinases like VEGFR2 could impact distinct but equally critical cellular processes. Unintended inhibition of VEGFR2, for example, could disrupt angiogenesis, leading to potential cardiovascular side effects.
Caption: EGFR signaling and potential off-target interaction.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel compound, 8-Iodo-1,2,3,4-tetrahydroquinoline. Our findings, based on robust and validated assay methodologies, indicate that this compound is a potent EGFR inhibitor with a quantifiable selectivity profile against other kinases.
The observed cross-reactivity with VEGFR2 and PDGFRβ provides crucial information for the next phase of development. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: To determine if the 8-iodo substitution or other features of the tetrahydroquinoline core can be modified to enhance selectivity while maintaining potency against EGFR.
-
Cellular Assays: To confirm whether the observed off-target binding translates to functional inhibition in cellular models and to assess the downstream consequences.
-
Broader Safety Profiling: To screen the compound against a more comprehensive panel of targets, such as the SafetyScreen44 or SAFETYscan47 panels, to proactively identify any other potential liabilities before committing to more extensive preclinical studies.[10][14]
By integrating these comparative cross-reactivity studies early in the drug discovery process, we can mitigate risk, optimize resources, and ultimately increase the likelihood of developing safer and more effective medicines.
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A Senior Application Scientist's Guide to In Silico Modeling and Validation of 8-Iodo-1,2,3,4-tetrahydroquinoline
This guide provides a comprehensive walkthrough for the in silico modeling and subsequent experimental validation of 8-Iodo-1,2,3,4-tetrahydroquinoline. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The introduction of a halogen atom, such as iodine at the 8-position, can significantly modulate a compound's physicochemical and pharmacokinetic properties, making it a compelling candidate for novel drug development.
Here, we eschew a rigid, templated approach. Instead, we present a dynamic, logic-driven workflow that mirrors the iterative process of modern drug discovery. We will explore the causality behind our choice of computational tools and experimental designs, ensuring that each step serves to validate the last, building a robust and trustworthy data package for our lead compound.
Part 1: In Silico Characterization and Prediction
The journey from a chemical structure to a potential drug candidate begins with a deep computational analysis. This in silico phase allows for the cost-effective prediction of a molecule's biological activity, pharmacokinetics, and potential toxicity, thereby prioritizing resources for the most promising candidates.
Foundational Analysis: Physicochemical and Electronic Properties
Before assessing biological activity, we must understand the fundamental properties of 8-Iodo-1,2,3,4-tetrahydroquinoline. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, providing insights into the molecule's electronic structure, reactivity, and stability.[3]
Comparative Analysis of Computational Methods:
| Method | Key Outputs | Strengths | Limitations | Typical Application |
| DFT (e.g., B3LYP/6-31+G(d,p)) | HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), NBO charges.[3] | High accuracy for electronic properties, provides mechanistic insights. | Computationally intensive, not suitable for high-throughput screening. | Detailed analysis of a single or small set of high-priority compounds. |
| Semi-empirical (e.g., PM7) | Optimized geometry, heat of formation. | Faster than DFT, suitable for larger molecules. | Less accurate for electronic properties compared to DFT. | Rapid geometry optimization before docking or for large library screening. |
Experimental Protocol: DFT Calculation Workflow
-
Structure Input: Generate a 3D structure of 8-Iodo-1,2,3,4-tetrahydroquinoline using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: Perform an initial geometry optimization using a faster method like the MMFF94 force field.
-
DFT Calculation: Submit the optimized structure for a full geometry optimization and frequency calculation using a DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)) in a quantum chemistry package like Gaussian or ORCA.
-
Property Analysis: From the output files, calculate the HOMO-LUMO energy gap to assess chemical reactivity and analyze the MEP to identify regions susceptible to electrophilic and nucleophilic attack.[4]
Target Identification and Molecular Docking
The biological activity of tetrahydroquinoline derivatives is vast.[2] For this guide, we will hypothesize that the iodine at the C8 position could facilitate interactions within the ATP-binding pocket of a kinase, a common target for this scaffold. Let's select mTOR (mechanistic Target of Rapamycin) as a hypothetical target, given that tetrahydroquinoline derivatives have shown promise as mTOR inhibitors.[5]
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of its binding affinity.[6]
Workflow for Target-Based Virtual Screening:
Caption: Molecular Docking Workflow.
Comparison of Common Docking Software:
| Software | Algorithm Type | Scoring Function | Key Advantages |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical Free Energy Scoring Function | Open-source, widely used, good balance of speed and accuracy. |
| Schrödinger Glide | Exhaustive Search/Hierarchical Filtering | ChemScore, GlideScore | High accuracy, well-validated, integrated into a larger software suite. |
| SYBYL/Flexidock | Genetic Algorithm | D-Score, G-Score, ChemScore | High flexibility for both ligand and receptor, suitable for induced-fit docking.[7] |
A typical docking study would reveal that the tetrahydroquinoline core sits within the hydrophobic region of the active site, while the iodine atom forms a halogen bond with a backbone carbonyl oxygen, a key interaction that justifies its inclusion in the molecular design.
Predicting Bioavailability and Toxicity: ADMET Analysis
A potent compound is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery.[8]
Key ADMET Parameters and Predictive Tools:
| Parameter | Importance | Prediction Tool |
| Lipinski's Rule of Five | Oral bioavailability | SwissADME, OSIRIS DataWarrior[8] |
| Blood-Brain Barrier (BBB) Penetration | CNS activity/toxicity | SwissADME |
| CYP450 Inhibition | Drug-drug interactions | SwissADME, various QSAR models |
| Mutagenicity/Carcinogenicity | Long-term toxicity | DEREK Nexus, Toxtree |
| hERG Inhibition | Cardiotoxicity | PreADMET, various QSAR models |
Protocol for In Silico ADMET Profiling:
-
Input Structure: Obtain the SMILES string for 8-Iodo-1,2,3,4-tetrahydroquinoline.
-
Submit to Server: Input the SMILES string into a web-based tool like SwissADME.
-
Analyze Results: Evaluate the output against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities (e.g., P-glycoprotein substrate, CYP enzyme inhibition).
For our target molecule, we would anticipate good oral bioavailability based on its size and lipophilicity, but the potential for CYP-mediated metabolism should be flagged for experimental verification.
Part 2: Experimental Validation – The Ground Truth
In silico models are predictive, not definitive. Their value is realized only when their predictions are tested and validated through rigorous experimentation. The synthesis of novel tetrahydroquinolines is a well-established field, allowing for the straightforward production of our target compound for biological evaluation.[9]
Validating Biological Activity: In Vitro Enzyme Inhibition Assay
Based on our docking results, the primary validation step is to confirm that 8-Iodo-1,2,3,4-tetrahydroquinoline inhibits our chosen target, mTOR. A biochemical assay is the most direct method.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for mTOR
-
Reagent Preparation: Prepare a kinase buffer solution containing mTOR kinase, an Alexa Fluor™ 647-labeled tracer, and a europium-labeled anti-tag antibody.
-
Compound Dilution: Create a serial dilution of 8-Iodo-1,2,3,4-tetrahydroquinoline in DMSO, with a final concentration range typically from 100 µM to 1 nM.
-
Assay Plate Setup: Add the compound dilutions, kinase/tracer/antibody mix, and appropriate controls (no inhibitor, no kinase) to a low-volume 384-well plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Integrating In Silico and In Vitro Data:
The experimental IC₅₀ value is the ultimate validation of the docking prediction. A strong correlation between a low docking score (high predicted affinity) and a low IC₅₀ value (high potency) builds confidence in the computational model.
| Compound | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) |
| 8-Iodo-1,2,3,4-tetrahydroquinoline | -9.5 (Hypothetical) | 0.5 (Expected) |
| 1,2,3,4-tetrahydroquinoline (unsubstituted) | -7.2 (Hypothetical) | >10 (Expected) |
| Everolimus (Positive Control) | -11.0 (Reference) | 0.002 (Reference) |
Validating Safety: Cell Viability and Cytotoxicity Assays
A potent inhibitor must also be selective, killing cancer cells while sparing healthy ones. Cytotoxicity assays are essential for determining the therapeutic window of a compound.[10]
Workflow for Cellular Validation:
Caption: Cell-Based Assay Workflow.
Protocol: MTT or CellTiter-Glo® Viability Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung carcinoma, which often has mTOR pathway activation) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblasts).
-
Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of 8-Iodo-1,2,3,4-tetrahydroquinoline for 48-72 hours.
-
Assay: Add the MTT reagent or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.
-
Analysis: Normalize the data to untreated controls and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each cell line.
The goal is to find a compound with a low GI₅₀ in the cancer cell line and a much higher GI₅₀ in the normal cell line, indicating a favorable therapeutic index.
Conclusion
This guide has outlined a synergistic, validation-centric workflow for the characterization of 8-Iodo-1,2,3,4-tetrahydroquinoline. By logically layering computational predictions—from fundamental electronic properties to complex biological interactions—and systematically validating these hypotheses through targeted experiments, we can construct a robust data package. This iterative process of prediction and validation is the cornerstone of modern, efficient drug discovery, enabling researchers to make informed decisions and accelerate the translation of promising molecules from the computer screen to the clinic.
References
- Docta Complutense. (n.d.). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation.
- New Journal of Chemistry (RSC Publishing). (n.d.). Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones.
- PubMed. (2021, December 31). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.
- Türk Radyoloji Seminerleri. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment.
- PubMed. (2025, March 15). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
- MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
- PMC. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.
- PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H).
- MDPI. (2023, July 26). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases.
- BenchChem. (n.d.). The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers.
- ResearchGate. (n.d.). Synthesis, Structural and X-ray analysis evaluations, and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 | Request PDF.
- (2024, November 14). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
- MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
- Rasayan Journal of Chemistry. (n.d.). docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt.
- (2013, May 5). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
- MDPI. (2011, August 16). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- Wisdom Library. (2022, June 16). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- IJSDR. (n.d.). Focused On In-Silico, Design, Synthesis & Evaluation Of 8-Hydroxyquinoline Based Nucleus Covering Prominent Target PDE4 As Anti-Asthmatic Agent.
- ResearchGate. (2023, July 27). (PDF) Citation: Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases.
- PMC. (2021, March 26). In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates.
- (2020, March 9). In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis.
- Frontiers. (2022, January 16). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents.
- PubMed. (2019, June 15). New factor Xa inhibitors based on 1,2,3,4-tetrahydroquinoline developed by molecular modelling.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Semantic Scholar. (2023, January 9). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 8-Iodo-1,2,3,4-tetrahydroquinoline
[1]
Part 1: Executive Safety Summary
8-Iodo-1,2,3,4-tetrahydroquinoline is a halogenated heterocyclic amine.[1] Unlike standard organic solvents, this compound presents a dual-hazard profile: it is basic (due to the secondary amine) and halogenated (iodine-substituted).
Critical Operational Directive:
-
NEVER mix this compound with acidic waste streams.[2] The amine functionality will neutralize acids exothermically, potentially causing spattering or container pressurization.[1]
-
NEVER dispose of this in non-halogenated organic waste. Even trace amounts of iodine can contaminate bulk fuel-blending waste streams, leading to regulatory fines and incinerator corrosion issues.[1]
-
LIGHT SENSITIVE: Iodinated aromatics are prone to photolytic deiodination. Waste containers must be opaque or amber to prevent the formation of free iodine (
) and radical species inside the waste drum.
Part 2: Chemical Profile & Pre-Disposal Assessment
Before handling, verify the physical state and hazard profile.[1] While specific data for the 8-iodo isomer may vary, it shares core properties with the tetrahydroquinoline scaffold.[1]
| Parameter | Characteristic | Operational Implication |
| Chemical Class | Halogenated Heterocyclic Amine | Must go to Halogenated Waste .[3] |
| Functional Group | Secondary Amine ( | Basic . Incompatible with strong acids and oxidizers.[4] |
| Halogen | Iodine ( | Light Sensitive . Use amber glass or opaque HDPE. |
| Physical State | Viscous Liquid or Low-Melting Solid | May require dissolution in a compatible solvent (e.g., Dichloromethane) for transfer.[1] |
| Reactivity | Nucleophilic; susceptible to oxidation | Keep away from peroxides and nitric acid. |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The "Why" and "How")
Effective disposal relies on the "Like-Dissolves-Like" principle combined with chemical compatibility.
-
Primary Stream: Halogenated Organic Waste.
-
Compatible Solvents for Rinsing: Dichloromethane (DCM), Chloroform, or Ethyl Acetate.[1]
-
Incompatible Streams: Aqueous Acidic Waste (exothermic reaction), Oxidizing Waste (fire hazard/iodine liberation).[1]
Phase 2: The Operational Workflow
1. Preparation & PPE
-
Gloves: Double-glove using Nitrile (minimum 0.11 mm) or Laminate Film (Silver Shield) if handling pure bulk material. Iodine compounds can permeate standard latex rapidly.
-
Eye Protection: Chemical splash goggles.
-
Ventilation: All transfers must occur inside a certified fume hood.
2. Solubilization (If Solid/Residue)
-
If the compound is a solid or viscous oil in a flask, do not scrape it dry.[1]
-
Add a minimal volume of Dichloromethane (DCM) to dissolve the residue. DCM is the preferred carrier solvent because it is already part of the halogenated waste stream, preventing cross-contamination of non-halogenated streams.[1]
3. Transfer to Waste Container
-
Select Container: Use an HDPE (High-Density Polyethylene) jerrycan or an Amber Glass bottle.
-
Verify pH: Ensure the receiving waste container is not acidic (pH < 4). Ideally, add to a neutral or basic halogenated waste container.[1]
-
Transfer: Pour the dissolved waste slowly.
-
Rinse: Triple rinse the original vessel with small aliquots of DCM, adding rinses to the waste container.
4. Labeling
-
Affix a hazardous waste tag immediately.
-
Mandatory Fields:
-
Chemical Name: "8-Iodo-1,2,3,4-tetrahydroquinoline solution"
-
Constituents: "Contains: Dichloromethane, Iodine compounds"[1]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated
-
Phase 3: Emergency Contingencies
-
Spill on Bench: Cover with vermiculite or activated carbon. Do not use paper towels alone, as iodinated amines can stain and persist.[1] Scoop into a sealed bag and label as solid hazardous waste.
-
Skin Contact: Wash with soap and water for 15 minutes. If yellow staining (iodine) persists, a dilute solution of sodium thiosulfate can help reduce the iodine, followed by more soap and water.[1]
Part 4: Decision Logic Visualization
The following diagram illustrates the critical decision nodes for disposing of 8-Iodo-1,2,3,4-tetrahydroquinoline to ensure compliance and safety.
Figure 1: Logic flow for the safe disposal of halogenated amine waste, highlighting critical "Stop" points to prevent chemical incompatibility.
Part 5: References & Authority[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 8: Management of Waste).
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for "F-List" Halogenated Solvents).
-
Thermo Fisher Scientific. (2021).[5] Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline. (Parent compound hazard data used for derivative inference). [1]
-
PubChem. (2023). 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
